molecular formula C21H20N6OS B1238370 ML117

ML117

Cat. No.: B1238370
M. Wt: 404.5 g/mol
InChI Key: ZVNFFJMAVRCTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one is a member of indoles.

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C21H20N6OS/c1-2-26-16-10-5-3-8-14(16)18-19(26)23-20(25-24-18)29-13-7-12-27-17-11-6-4-9-15(17)22-21(27)28/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,28)

InChI Key

ZVNFFJMAVRCTRS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of ML117 (MAM-117): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of the investigational compound ML117, more commonly identified in the scientific literature as MAM-117. This document collates available data on its molecular target, inhibitory activity, and the biological consequences of its action, presenting it in a format tailored for researchers in parasitology and drug development.

Executive Summary

MAM-117 is a potent, peptide-based α-ketoamide inhibitor of subtilisin-like protease 1 (SUB1) in Plasmodium species, the causative agents of malaria. Its mechanism of action is centered on the covalent, reversible inhibition of this essential parasite enzyme. By targeting SUB1, MAM-117 disrupts a critical proteolytic cascade required for the egress of merozoites from infected host erythrocytes, thereby halting the parasite's life cycle and preventing the symptomatic stage of the disease. Analogues of MAM-117 have demonstrated low nanomolar efficacy against both Plasmodium falciparum and Plasmodium vivax SUB1.

Molecular Target Identification and Characterization

The primary molecular target of MAM-117 is Subtilisin-like protease 1 (SUB1) , a serine protease found in Plasmodium parasites.

  • Target: Plasmodium vivax subtilisin-like protease 1 (PvSUB1)

  • Orthologous Target: Plasmodium falciparum subtilisin-like protease 1 (PfSUB1)

SUB1 is a key enzyme in the life cycle of the malaria parasite. It is synthesized in the late schizont stage and stored in apical organelles of the developing merozoites called exonemes. Just prior to the rupture of the infected red blood cell, SUB1 is secreted into the parasitophorous vacuole, where it initiates a proteolytic cascade. This cascade involves the processing of several key substrate proteins, including the serine repeat antigens (SERAs), which is an essential step for the breakdown of the parasitophorous vacuole membrane and the subsequent egress of merozoites. By inhibiting SUB1, MAM-117 prevents this crucial step, trapping the parasites within the host cell and preventing their propagation.

Quantitative Inhibitory Activity

MAM-117 and its analogues have been shown to be highly potent inhibitors of both PvSUB1 and PfSUB1. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Compound ClassTarget EnzymeIC50 Range
Peptidic α-ketoamides (MAM-117 analogues)PfSUB110-20 nM[1]
Peptidic α-ketoamides (MAM-117 analogues)PvSUB110-20 nM[1]

Detailed Mechanism of Inhibition

MAM-117 is a peptide-based inhibitor designed to mimic the natural substrates of SUB1. Its mechanism of action is based on the chemical reactivity of its α-ketoamide "warhead".

The inhibition process is as follows:

  • Binding: The peptide backbone of MAM-117 positions the molecule within the active site of SUB1, forming non-covalent interactions with the enzyme's substrate-binding pockets.

  • Nucleophilic Attack: The catalytic serine residue (Ser549 in PvSUB1) in the active site of SUB1 performs a nucleophilic attack on the electrophilic carbon of the α-ketoamide group of MAM-117.

  • Covalent Adduct Formation: This attack results in the formation of a covalent, yet reversible, hemiketal adduct between the enzyme and the inhibitor. This adduct effectively blocks the active site, preventing the binding and cleavage of natural substrates.

The formation of this covalent bond is a key feature of the potent inhibitory activity of α-ketoamides against serine proteases.

Experimental Protocols

Recombinant SUB1 Enzyme Inhibition Assay

The inhibitory activity of MAM-117 and its analogues against SUB1 is typically determined using an in vitro enzyme inhibition assay with recombinant enzyme and a fluorogenic peptide substrate.

Objective: To determine the IC50 value of an inhibitor against purified recombinant SUB1.

Materials:

  • Purified, active recombinant PfSUB1 or PvSUB1.

  • Fluorogenic peptide substrate (e.g., based on a known SUB1 cleavage sequence, with a fluorophore and a quencher).

  • Assay buffer (e.g., Tris-HCl pH 8.2, with CaCl2 and CHAPS).

  • Test inhibitor (MAM-117 or analogue) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a 96-well plate, add a solution of the recombinant SUB1 enzyme in assay buffer.

  • Add the diluted test inhibitor to the wells (in triplicate for each concentration). A DMSO-only control is also included.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Signaling Pathway: SUB1-Mediated Merozoite Egress

SUB1_Pathway SUB1-Mediated Proteolytic Cascade for Merozoite Egress sub1 Inactive SUB1 (in exonemes) active_sub1 Active SUB1 (secreted into PV) sub1->active_sub1 Secretion sera SERA proteins (inactive) active_sub1->sera Cleavage processed_sera Processed SERA proteins (active) sera->processed_sera pv_breakdown Parasitophorous Vacuole Membrane Breakdown processed_sera->pv_breakdown Initiates egress Merozoite Egress pv_breakdown->egress mam117 MAM-117 (this compound) mam117->active_sub1 Inhibits

Caption: The role of SUB1 in the proteolytic cascade leading to merozoite egress and its inhibition by MAM-117.

Experimental Workflow: SUB1 Inhibition Assay

Assay_Workflow Workflow for Determining IC50 of MAM-117 against SUB1 start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Serial Dilution of MAM-117 prep_reagents->serial_dilution plate_setup Plate Setup (Enzyme + Inhibitor) serial_dilution->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->read_fluorescence data_analysis Data Analysis (Calculate Velocities) read_fluorescence->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A stepwise workflow for the in vitro determination of the IC50 of MAM-117 against SUB1.

References

An In-depth Technical Guide to ML117 (TAK-117/Serabelisib): A Selective PI3K Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML117, also known as TAK-117 or Serabelisib, a potent and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). This document consolidates key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most commonly mutated oncogenes in solid tumors. These activating mutations lead to constitutive activation of the PI3K pathway, promoting tumorigenesis.

This compound (TAK-117/Serabelisib) is an orally bioavailable small molecule inhibitor designed to selectively target the p110α isoform of PI3K.[1] This selectivity is intended to provide a more targeted therapeutic approach, potentially offering a better safety profile compared to pan-PI3K inhibitors by minimizing off-target effects on other PI3K isoforms involved in normal physiological processes.[1] Preclinical studies have demonstrated that TAK-117 potently inhibits PI3Kα, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in cancer cells harboring PIK3CA mutations.[2][3]

Mechanism of Action

TAK-117 functions as an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the kinase domain, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of downstream signaling pathways involved in cell cycle progression, cell survival, and protein synthesis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kα", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; TAK117 [label="TAK-117\n(this compound)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Downstream; TAK117 -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible nodes and edges for alignment {rank=same; RTK; TAK117} {rank=same; PI3K; PIP2} }

PI3K/AKT Signaling Pathway and Inhibition by TAK-117.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of TAK-117 against Class I PI3K isoforms and mTOR. The data highlights the potent and selective inhibition of PI3Kα.

TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα (p110α) 21 -
PI3Kβ (p110β)>2500>119
PI3Kγ (p110γ)1900~90
PI3Kδ (p110δ)13900~662
mTOR1670~80

Data compiled from multiple sources.[2][3][4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. While the primary discovery and characterization papers for INK1117/MLN1117 were not fully accessible to extract the exact, detailed protocols, the following sections provide comprehensive, best-practice protocols for the types of assays used to evaluate TAK-117, based on available information and standard laboratory procedures.

Biochemical Kinase Assay (PI3Kα Activity)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against a purified PI3K isoform.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • TAK-117 (or other test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of TAK-117 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant PI3Kα enzyme and PIP2 substrate in kinase assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add 2.5 µL of the diluted TAK-117 or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of TAK-117 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for AKT Phosphorylation

This protocol is used to assess the effect of TAK-117 on the PI3K signaling pathway in cancer cells by measuring the phosphorylation of AKT at Serine 473.

Materials:

  • PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • TAK-117 dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of TAK-117 or vehicle (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Re-probe the membrane with the anti-total AKT antibody to normalize for protein loading.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • PIK3CA-mutant cancer cell line

  • Complete cell culture medium

  • TAK-117 dissolved in DMSO

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of TAK-117 or vehicle (DMSO) to the wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Studies

Preclinical in vivo studies using murine xenograft models have been instrumental in evaluating the anti-tumor efficacy of TAK-117. In these studies, human cancer cells with PIK3CA mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with TAK-117 or a vehicle control.

Typical In Vivo Xenograft Study Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of PIK3CA-mutant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer TAK-117 orally, once daily, at various dose levels (e.g., 30, 60, 120 mg/kg). The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot to assess the inhibition of the PI3K pathway (e.g., p-AKT levels).

Studies have shown that daily oral administration of TAK-117 leads to a dose-dependent inhibition of tumor growth in xenograft models bearing PIK3CA mutations.[3][10] Conversely, the compound was not effective in tumor models with PTEN loss or KRAS mutations.[2][3]

Clinical Development and Pharmacokinetics

A first-in-human, phase I dose-escalation study of TAK-117 was conducted in patients with advanced solid tumors.[4][10] The study evaluated both once-daily and intermittent dosing schedules. The maximum tolerated dose (MTD) was established for both schedules.[4][5]

Pharmacokinetic analyses revealed that TAK-117 has a plasma half-life of approximately 11 hours in humans.[2][4][6] The safety profile was found to be acceptable, with the most common adverse events being consistent with other PI3K inhibitors.[4]

Experimental and Logical Workflows

// Nodes Biochem [label="Biochemical Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(PIK3CA-mutant lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(p-AKT Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(MTS/MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Xenograft\nModel", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="Tumor Growth\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PD [label="Pharmacodynamics\n(Tumor p-AKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Biochem -> CellCulture; CellCulture -> WesternBlot; CellCulture -> Viability; Viability -> InVivo; WesternBlot -> InVivo; InVivo -> Efficacy; InVivo -> PD; }

Workflow for Evaluating a PI3K Inhibitor.

// Nodes TAK117 [label="TAK-117\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Potent [label="Potent PI3Kα\nInhibitor\n(IC50 = 21 nM)", fillcolor="#FBBC05", fontcolor="#202124"]; Selective [label="Highly Selective\n(>100-fold vs. β, γ, δ, mTOR)", fillcolor="#FBBC05", fontcolor="#202124"]; Oral [label="Orally\nBioavailable", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIK3CA [label="Active in\nPIK3CA-mutant\nCancers", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN_KRAS [label="Less Active in\nPTEN-loss or\nKRAS-mutant Cancers", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Phase I Clinical\nTrial Completed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TAK117 -> Potent; TAK117 -> Selective; TAK117 -> Oral; Potent -> PIK3CA; Selective -> PIK3CA; PIK3CA -> PTEN_KRAS [style=dashed]; Oral -> Clinical; }

Key Characteristics of TAK-117.

Conclusion

This compound (TAK-117/Serabelisib) is a potent and highly selective inhibitor of PI3Kα with a well-defined mechanism of action. Its selectivity for the alpha isoform, which is frequently mutated in cancer, offers a targeted therapeutic strategy. Preclinical data robustly support its activity in PIK3CA-mutant cancer models, and early clinical development has established its pharmacokinetic profile and safety in humans. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are investigating the PI3K pathway and the therapeutic potential of its inhibitors. Further clinical evaluation of TAK-117, both as a monotherapy and in combination with other targeted agents, is ongoing and will be critical in defining its role in the treatment of PIK3CA-mutant cancers.

References

The Role of ML117 in the PI3K/AKT/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. The Class I PI3Ks are heterodimeric enzymes, and the p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors. This has spurred the development of selective inhibitors targeting this specific isoform.

This technical guide provides an in-depth overview of ML117 (also known as TAK-117 and Serabelisib), a potent and selective inhibitor of the PI3Kα isoform. We will delve into its mechanism of action, its effects on the PI3K/AKT/mTOR signaling cascade, and summarize key preclinical and clinical findings. This document is intended to be a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

This compound: A Selective PI3Kα Inhibitor

This compound is an orally bioavailable small molecule that demonstrates high selectivity for the p110α isoform of PI3K.[1] This selectivity is a key characteristic, as it is hypothesized to offer a wider therapeutic window and a more favorable safety profile compared to pan-PI3K inhibitors that target multiple isoforms.[2] By specifically targeting PI3Kα, this compound aims to block the downstream signaling cascade that is aberrantly activated in cancers harboring PIK3CA mutations or those with an over-reliance on PI3Kα signaling.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding site of the p110α catalytic subunit of PI3K, thereby inhibiting its kinase activity. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

By reducing the levels of PIP3, this compound effectively blocks the activation of AKT. Activated AKT (phosphorylated at Thr308 and Ser473) in turn phosphorylates a multitude of downstream substrates, including components of the mTOR complex 1 (mTORC1). Inhibition of the PI3K/AKT axis by this compound consequently leads to the downregulation of mTORC1 signaling, which is critical for protein synthesis, cell growth, and proliferation. The ultimate cellular consequences of this compound treatment in sensitive cancer cells include the inhibition of cell proliferation and the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell Line/Assay ConditionReference
PI3Kα15Cell-free enzymatic assay[3]
PI3Kα21Cell-free enzymatic assay[2]
PI3Kβ>100-fold higher than PI3KαCell-free enzymatic assay[2]
PI3Kγ>100-fold higher than PI3KαCell-free enzymatic assay[2]
PI3Kδ>100-fold higher than PI3KαCell-free enzymatic assay[2]
mTOR>100-fold higher than PI3KαCell-free enzymatic assay[2]
Table 2: Cellular Activity of this compound
Cell LineGenetic BackgroundAssayEndpointIC50 / EffectReference
PIK3CA mutant breast cancer cellsPIK3CA mutantGrowth InhibitionCell Viability~2 µM[3]
PTEN null cellsPTEN nullGrowth InhibitionCell ViabilityNo effect[3]
BCR-stimulated B cellsNot applicableAKT Phosphorylationp-AKT levels50% reduction at 1 µM[3]
Table 3: In Vivo Efficacy of this compound (TAK-117) in Xenograft Models
Cancer TypeXenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference
Breast CarcinomaPIK3CA mutant30-60 mg/kgDose-dependent inhibition[2][3]
Solid TumorsVariousNot specifiedDose-dependent inhibition[2]

Note: More specific quantitative data on the percentage of tumor growth inhibition at various doses would be beneficial for a more detailed comparison.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and the PI3K/AKT/mTOR pathway are provided below.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

Objective: To determine the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR pathway following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the corresponding total protein levels and the loading control.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

  • MTT/MTS Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • For MTS assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add more 1X Annexin V binding buffer to each sample.

    • Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (formulated in an appropriate vehicle) orally to the treatment group according to a predetermined dose and schedule (e.g., daily, or intermittently). The control group receives the vehicle alone.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies like Western blotting for p-AKT). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualization

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway and the Role of this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound (TAK-117) This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., PIK3CA mutant) treatment_vitro Treat with this compound (Dose-Response) cell_culture->treatment_vitro viability_assay Cell Viability Assay (MTT/MTS) treatment_vitro->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment_vitro->apoptosis_assay western_blot Western Blot (p-AKT, p-S6) treatment_vitro->western_blot ic50_calc IC50 Determination viability_assay->ic50_calc apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant pathway_inhibition Pathway Inhibition Analysis western_blot->pathway_inhibition xenograft Establish Xenograft Tumor Model treatment_vivo Treat with this compound (Dose & Schedule) xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor Lysates) treatment_vivo->pd_analysis tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound (TAK-117) is a potent and selective PI3Kα inhibitor that has demonstrated promising anti-cancer activity in preclinical models, particularly in the context of PIK3CA-mutant tumors. Its mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR pathway, leads to reduced cell proliferation and increased apoptosis. The selectivity of this compound for the p110α isoform may offer a therapeutic advantage by minimizing off-target effects.

A first-in-human Phase I study of TAK-117 has established its safety profile and maximum tolerated dose with intermittent dosing schedules showing better tolerability.[2] While single-agent activity was observed, the future of this compound likely lies in combination therapies.[2] Combining this compound with inhibitors of other key signaling pathways or with standard-of-care chemotherapies could lead to synergistic effects and overcome potential resistance mechanisms.

Further research is warranted to identify robust predictive biomarkers beyond PIK3CA mutations to better select patient populations that will benefit most from this compound treatment. Additionally, a deeper understanding of the resistance mechanisms to PI3Kα inhibition will be crucial for the development of effective long-term treatment strategies. The continued investigation of this compound, both as a single agent and in combination, holds significant promise for the treatment of cancers driven by aberrant PI3Kα signaling.

References

An In-Depth Technical Guide to ML117: A Selective NADPH Oxidase 1 (NOX1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML117 has emerged as a valuable chemical probe for investigating the physiological and pathological roles of NADPH oxidase 1 (NOX1). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its use in research are also presented, along with a summary of its mechanism of action and its impact on relevant signaling pathways. This document aims to serve as a core resource for researchers utilizing this compound in their studies.

Chemical Structure and Properties

This compound is a potent and selective, cell-permeable inhibitor of NADPH oxidase 1 (NOX1). While the initial identification of this compound was associated with the chemical name 3-[3-[(5-ethyl-[1][2][3]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one, further investigation has revealed that the compound widely recognized and utilized in scientific literature as the NOX1 inhibitor this compound is a distinct chemical entity.

Nomenclature and Identifiers:

PropertyValue
Common Name This compound
Function NADPH Oxidase 1 (NOX1) Inhibitor

Note: Due to the ambiguity in publicly available data, a definitive IUPAC name, CAS number, and other standard chemical identifiers for the specific NOX1 inhibitor this compound are not consistently reported. Researchers are advised to verify the identity of their compound source.

Physicochemical Properties:

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the selective inhibition of NADPH oxidase 1 (NOX1), a member of the NOX family of enzymes that generate reactive oxygen species (ROS). NOX1-derived ROS play crucial roles in a variety of cellular processes and have been implicated in numerous diseases.

This compound has been shown to be a highly selective and cell-permeable inhibitor of NOX1 activity.[1] Its inhibitory action leads to a reduction in the production of superoxide (O₂⁻) and other downstream ROS. This targeted inhibition allows for the specific investigation of NOX1-mediated signaling pathways without significantly affecting other NOX isoforms or cellular processes.

The biological activity of this compound has been demonstrated in various cellular contexts. For instance, in coronary arterial myocytes (CAMs), this compound effectively reverses the decrease in membrane CD38 protein and the increase in superoxide production induced by the overexpression of Rac1 and Vav2, key regulators of NOX1 activity.[1] Furthermore, this compound has been utilized to demonstrate the role of NOX1 in high glucose-induced dynein activation and the formation of autophagolysosomes in CAMs, highlighting its utility in studying cellular trafficking and autophagy.[2]

Signaling Pathways

The inhibitory action of this compound on NOX1 directly impacts signaling pathways that are dependent on NOX1-generated ROS. By reducing ROS levels, this compound can modulate the activity of downstream effectors involved in cell proliferation, migration, inflammation, and apoptosis.

A key signaling axis influenced by this compound is the NOX1-ROS-CD38 pathway in coronary arterial myocytes. Overexpression of Rac1 and Vav2, which activate NOX1, leads to increased superoxide production and subsequent internalization of the cell surface receptor CD38.[1] Treatment with this compound blocks this effect, indicating that NOX1-derived ROS are critical mediators of CD38 trafficking.[1]

NOX1_CD38_Pathway Rac1 Rac1 NOX1 NOX1 Rac1->NOX1 Activates Vav2 Vav2 Vav2->NOX1 Activates ROS ROS (O₂⁻) NOX1->ROS Produces CD38_surface Surface CD38 ROS->CD38_surface Induces Internalization CD38_internal Internalized CD38 CD38_surface->CD38_internal This compound This compound This compound->NOX1 Inhibits

NOX1-mediated CD38 Internalization Pathway

Another important pathway elucidated with the use of this compound is the NOX1-ROS-Dynein-Autophagy pathway . In the context of high glucose conditions in coronary arterial myocytes, NOX1-derived ROS lead to the activation of the motor protein dynein, which is essential for the trafficking of autophagosomes and their fusion with lysosomes to form autophagolysosomes.[2] this compound treatment abolishes the high glucose-induced dynein activation and autophagolysosome formation, demonstrating the critical role of NOX1 in this process.[2]

NOX1_Autophagy_Pathway High_Glucose High Glucose NOX1 NOX1 High_Glucose->NOX1 Activates ROS ROS (O₂⁻) NOX1->ROS Produces Dynein Dynein ROS->Dynein Activates Autophagosome_Trafficking Autophagosome Trafficking Dynein->Autophagosome_Trafficking Mediates Autophagy_Maturation Autophagy Maturation (APL Formation) Autophagosome_Trafficking->Autophagy_Maturation This compound This compound This compound->NOX1 Inhibits

NOX1-regulated Autophagy Maturation Pathway

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration used in studies is 100 µM.[1][2]

  • Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of solvent used for the stock solution) should be included in all experiments.

  • Incubation: Incubate the cells for the desired period, depending on the specific experimental endpoint.

Measurement of Superoxide Production

A common method to assess NOX1 activity is to measure the production of superoxide.

  • Cell Preparation: Treat cells with this compound or vehicle control as described above.

  • Detection Reagent: Incubate the cells with a superoxide-sensitive fluorescent probe (e.g., dihydroethidium or a specific chemiluminescence probe) according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or luminescence using a plate reader, fluorometer, or flow cytometer. The signal intensity is proportional to the amount of superoxide produced.

  • Data Analysis: Normalize the signal from this compound-treated cells to the signal from vehicle-treated cells to determine the percentage of inhibition.

Flow Cytometry for Surface Protein Expression

This protocol can be used to assess changes in the surface expression of proteins like CD38.

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and incubate with a fluorescently labeled primary antibody specific for the protein of interest (e.g., anti-CD38 antibody).

  • Washing: Wash the cells with buffer to remove unbound antibody.

  • Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of surface protein expression.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis seeding Cell Seeding treatment This compound Treatment seeding->treatment ros_assay Superoxide Assay treatment->ros_assay flow_cytometry Flow Cytometry treatment->flow_cytometry ros_analysis Quantify Inhibition ros_assay->ros_analysis flow_analysis Quantify Surface Expression flow_cytometry->flow_analysis

General Experimental Workflow for this compound

Conclusion

This compound is a critical tool for dissecting the roles of NOX1 in cellular signaling and disease. Its selectivity and cell permeability make it a superior choice for in vitro studies. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with practical guidance for its experimental application. As research into NOX1-mediated pathologies continues to expand, the utility of this compound as a selective chemical probe is expected to grow, facilitating new discoveries in various fields of biomedical research.

References

Preclinical Data on TAK-117 (MLN117): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TAK-117, also known as MLN117 or serabelisib (formerly INK1117). TAK-117 is an investigational, orally bioavailable, potent, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The information presented herein is compiled from publicly available preclinical data, primarily summarized in clinical trial publications and conference abstracts.

Core Compound Characteristics

TAK-117 is designed to specifically target the p110α catalytic subunit of PI3K, which is frequently mutated and activated in a variety of human cancers. By selectively inhibiting PI3Kα, TAK-117 aims to block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis, while minimizing off-target effects associated with pan-PI3K inhibitors.

In Vitro Activity

Kinase Selectivity

TAK-117 demonstrates high selectivity for the PI3Kα isoform over other class I PI3K family members and the structurally related kinase, mTOR. This selectivity is a key feature of its design, intended to provide a more favorable therapeutic window.[1][2]

TargetIC50 (nmol/L)Selectivity vs. PI3Kα
PI3Kα21-
PI3Kβ>100-fold higher>100x
PI3Kγ>100-fold higher>100x
PI3Kδ>100-fold higher>100x
mTOR>100-fold higher>100x
Cellular Activity

In cellular assays, TAK-117 has been shown to inhibit the proliferation of tumor cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K.[1][2] This anti-proliferative effect is accompanied by the inhibition of downstream signaling pathways, as evidenced by reduced phosphorylation of AKT.[2] Conversely, tumor cells with PTEN deficiency, which leads to constitutive activation of the PI3K pathway independent of PI3Kα, show significantly less sensitivity to TAK-117.[2]

In Vivo Efficacy

Xenograft Models

Preclinical studies in murine xenograft models of human cancers have demonstrated the in vivo anti-tumor activity of TAK-117. Oral administration of TAK-117 led to a dose-dependent inhibition of tumor growth in models bearing oncogenic PIK3CA mutations.[1][2] Consistent with the in vitro findings, TAK-117 was not efficacious in tumor models with PTEN and/or KRAS mutations.[1][2] The anti-tumor activity of single-agent TAK-117 in these preclinical models has been shown to be driven by total plasma exposure and is independent of the dosing schedule.[1][2]

Angiogenesis

In addition to its direct effects on tumor cell proliferation, TAK-117 has been shown to block VEGF signaling and angiogenesis both in vitro and in vivo.[3]

Preclinical Safety and Pharmacokinetics

Safety Pharmacology

Preclinical safety studies in rats and monkeys have indicated that TAK-117 is well-tolerated at doses up to 50 mg/kg/day.[1][2] Notably, in contrast to pan-PI3K inhibitors, TAK-117 did not appear to impair glucose homeostasis or insulin response in rodent models.[3] Furthermore, TAK-117 did not significantly affect B and T cell function in vitro or in vivo.[3]

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for TAK-117 in animal models are not extensively reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

PI3Kα Signaling Pathway Inhibition by TAK-117

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K->Proliferation _4EBP1->Proliferation TAK117 TAK-117 TAK117->PI3Ka Inhibition

Caption: TAK-117 inhibits the PI3Kα signaling pathway.

Representative In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis CellCulture 1. PIK3CA-mutant Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Pre-defined Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Oral Administration (Vehicle vs. TAK-117) Randomization->Dosing TumorMeasurement 6. Regular Tumor Volume Measurement Dosing->TumorMeasurement BodyWeight 7. Body Weight Monitoring Dosing->BodyWeight Endpoint 8. Study Endpoint (e.g., Tumor Volume Threshold) TumorMeasurement->Endpoint BodyWeight->Endpoint Analysis 9. Data Analysis (e.g., TGI Calculation) Endpoint->Analysis

References

Target Validation of MLN1117 (TAK-117): A PI3Kα Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a key node in this pathway and is frequently mutated in a variety of solid tumors, making it a prime target for cancer therapy. This technical guide provides a comprehensive overview of the target validation of MLN1117 (also known as TAK-117 or Serabelisib), a potent and selective inhibitor of the PI3Kα isoform. This document will detail the mechanism of action, experimental protocols for target validation, and quantitative data supporting its efficacy in cancer cells.

Core Concepts: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to various extracellular signals, such as growth factors and hormones, to regulate fundamental cellular processes. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. Constitutive activation of this pathway, often through mutations in PIK3CA, provides cancer cells with a significant survival and growth advantage.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α/p85) RTK->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates MLN1117 MLN1117 (TAK-117) MLN1117->PI3Ka inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of MLN1117.

Quantitative Data Summary

The efficacy of MLN1117 has been evaluated across a range of cancer cell lines, particularly those harboring PIK3CA mutations. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of MLN1117 against PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity vs. PI3Kα
PI3Kα21-
PI3Kβ>2,100>100-fold
PI3Kγ>2,100>100-fold
PI3Kδ>2,100>100-fold
mTOR>2,100>100-fold

Data compiled from publicly available sources.[1][2][3]

Table 2: Anti-proliferative Activity of MLN1117 in Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (µM)
MCF7Breast CancerE545K Mutant~2
T47DBreast CancerH1047R Mutant~2
PC3Prostate CancerWild-Type>10
U87MGGlioblastomaPTEN Null>10

Data compiled from publicly available sources.[2]

Experimental Protocols for Target Validation

Validating the target of a novel inhibitor like MLN1117 involves a multi-faceted approach, combining biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of MLN1117 on the enzymatic function of purified PI3Kα.

Methodology:

  • Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and MLN1117.

  • Procedure:

    • A reaction mixture containing PI3Kα, PIP2, and varying concentrations of MLN1117 is prepared in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of PIP3 produced is quantified using a variety of methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.

  • Data Analysis: The concentration of MLN1117 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Western Blotting for Pathway Modulation

Objective: To confirm that MLN1117 inhibits the PI3K/AKT/mTOR pathway in intact cancer cells.

Methodology:

  • Cell Culture: PIK3CA-mutant cancer cell lines (e.g., MCF7, T47D) are cultured to 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of MLN1117 for a specified time (e.g., 2-24 hours).

  • Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Western Blotting:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6 Ribosomal Protein, total S6).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the extent of pathway inhibition.

Western_Blot_Workflow CellCulture 1. Cell Culture (PIK3CA-mutant cells) Treatment 2. MLN1117 Treatment CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Western Transfer SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody (p-AKT, p-S6) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. ECL Detection & Imaging SecondaryAb->Detection

Caption: Workflow for Western Blot analysis of PI3K pathway modulation.
Cellular Thermal Shift Assay (CETSA®)

Objective: To provide direct evidence of MLN1117 binding to its target, PI3Kα, within the cellular environment.

Methodology:

  • Principle: The binding of a ligand (MLN1117) to its target protein (PI3Kα) can increase the thermal stability of the protein.

  • Procedure:

    • Intact cancer cells are treated with MLN1117 or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble PI3Kα remaining at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of PI3Kα to a higher temperature in the presence of MLN1117 indicates direct target engagement.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MLN1117 in a living organism.

Methodology:

  • Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with PIK3CA-mutant human cancer cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of MLN1117. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies (e.g., Western blotting for pathway inhibition).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Off-Target Effects and Selectivity

A crucial aspect of target validation is assessing the selectivity of the inhibitor. While MLN1117 demonstrates high selectivity for PI3Kα over other PI3K isoforms and mTOR in biochemical assays, it is important to evaluate its off-target effects in a broader, unbiased manner.

Kinome Profiling: This technique involves screening the inhibitor against a large panel of kinases to identify any unintended interactions. This helps in understanding the overall selectivity profile and predicting potential off-target related toxicities.

Conclusion

The target validation of MLN1117 (TAK-117) provides a robust example of the preclinical evaluation of a selective PI3Kα inhibitor. The collective evidence from biochemical assays, cellular pathway modulation studies, direct target engagement assays, and in vivo efficacy models strongly supports the on-target activity of MLN1117 in PIK3CA-mutant cancer cells. This comprehensive validation process is essential for advancing targeted therapies into clinical development and ultimately for providing new treatment options for patients with cancer.

References

An In-depth Technical Guide to Understanding the Selectivity Profile of a Kinase Inhibitor: A Case Study with the Hypothetical Compound ML117

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield a specific molecule designated "ML117" with a characterized selectivity profile. Therefore, this document serves as an illustrative technical guide for researchers, scientists, and drug development professionals on how to structure and present the selectivity profile of a novel kinase inhibitor, using "this compound" as a hypothetical example. The data and specific experimental details provided are representative and intended to serve as a template.

Introduction

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. A highly selective compound preferentially binds to its intended target with significantly greater affinity than to other proteins, minimizing off-target effects and potential toxicity. This guide provides a detailed overview of the selectivity profile for a hypothetical ATP-competitive kinase inhibitor, this compound, designed to target a key kinase in a cancer-related signaling pathway.

Quantitative Selectivity Profile of this compound

The selectivity of this compound was assessed against a broad panel of human kinases. The following tables summarize the inhibitory activity (IC50) of this compound against its primary target and a selection of off-target kinases.

Table 1: Inhibitory Activity of this compound against the Primary Target Kinase

Target KinaseAssay TypeATP ConcentrationThis compound IC50 (nM)
Target Kinase ARadiometric10 µM15

Table 2: Off-Target Kinase Inhibition Profile of this compound

This table presents data from a broad kinase panel screening. A lower IC50 value indicates stronger inhibition.

Off-Target KinaseThis compound IC50 (nM)Fold Selectivity (Off-Target IC50 / Target A IC50)
Kinase B3,200213
Kinase C> 10,000> 667
Kinase D1,500100
Kinase E> 10,000> 667
Kinase F85057

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay is used to measure the ability of a compound to inhibit the enzymatic activity of a kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

  • Recombinant human Target Kinase A

  • Myelin Basic Protein (MBP) substrate

  • [γ-³³P]ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • This compound serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the reaction mixture to the wells.

  • Start the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.

  • Wash the filter mat to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This cell-based assay determines the effect of a compound on the proliferation of a cancer cell line that is dependent on the target kinase.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Human cancer cell line with known dependence on Target Kinase A

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound serially diluted in DMSO

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serially diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound, the experimental workflow for selectivity profiling, and the logical relationship in a screening cascade.

signaling_pathway cluster_inhibition Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Target Kinase A Target Kinase A Ras->Target Kinase A Downstream Effector Downstream Effector Target Kinase A->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Target Kinase A

Caption: Hypothetical signaling pathway inhibited by this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Primary Target Assay Primary Target Assay IC50 Determination IC50 Determination Primary Target Assay->IC50 Determination Kinase Panel Screen Kinase Panel Screen Selectivity Profile Selectivity Profile Kinase Panel Screen->Selectivity Profile Target Engagement Assay Target Engagement Assay Cellular Potency Cellular Potency Target Engagement Assay->Cellular Potency Proliferation Assay Proliferation Assay Downstream Signaling Assay Downstream Signaling Assay Proliferation Assay->Downstream Signaling Assay Mechanism of Action Mechanism of Action Downstream Signaling Assay->Mechanism of Action Compound Synthesis (this compound) Compound Synthesis (this compound) Compound Synthesis (this compound)->Primary Target Assay IC50 Determination->Kinase Panel Screen Selectivity Profile->Target Engagement Assay Cellular Potency->Proliferation Assay

Caption: Workflow for kinase inhibitor selectivity profiling.

screening_cascade Compound Library Compound Library Primary Screen (Target A) Primary Screen (Target A) Compound Library->Primary Screen (Target A) Active Hits Active Hits Primary Screen (Target A)->Active Hits Dose-Response Assay (Target A) Dose-Response Assay (Target A) Active Hits->Dose-Response Assay (Target A) Potent Hits (IC50 < 1 µM) Potent Hits (IC50 < 1 µM) Dose-Response Assay (Target A)->Potent Hits (IC50 < 1 µM) Counter-Screen (Kinase B) Counter-Screen (Kinase B) Potent Hits (IC50 < 1 µM)->Counter-Screen (Kinase B) Selective Hits (IC50 Kinase B > 10 µM) Selective Hits (IC50 Kinase B > 10 µM) Counter-Screen (Kinase B)->Selective Hits (IC50 Kinase B > 10 µM) Broad Kinase Panel Broad Kinase Panel Selective Hits (IC50 Kinase B > 10 µM)->Broad Kinase Panel Highly Selective Lead (this compound) Highly Selective Lead (this compound) Broad Kinase Panel->Highly Selective Lead (this compound)

Caption: Logical flow of a screening cascade for a selective inhibitor.

In Vitro Activity of PI3K Inhibitors in PIK3CA Mutant Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PI3K/AKT/mTOR Pathway and the Role of PIK3CA Mutations

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, often leading to uncontrolled cell growth and resistance to therapy.

One of the most common mechanisms of PI3K pathway activation in cancer is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations, frequently occurring in "hotspot" regions within the helical and kinase domains, lead to a constitutively active PI3K enzyme, driving oncogenic signaling. Consequently, the development of small molecule inhibitors targeting the PI3K pathway, particularly in the context of PIK3CA mutations, is a major focus of cancer drug discovery.

Quantitative Analysis of In Vitro Activity

A primary step in the preclinical evaluation of a PI3K inhibitor is to determine its potency in cancer cell lines with and without PIK3CA mutations. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. The data is most effectively presented in a tabular format to allow for clear comparison across different cell lines and mutational statuses.

While specific IC50 values for ML117 are not available, Table 1 provides representative data for other PI3K inhibitors in various PIK3CA mutant breast and colorectal cancer cell lines. This illustrates the expected data format and the general trend of increased sensitivity in cell lines harboring PIK3CA mutations.

Table 1: Representative IC50 Values of PI3K Inhibitors in PIK3CA Mutant and Wild-Type Cancer Cell Lines

CompoundCell LineCancer TypePIK3CA MutationIC50 (µM)Reference
GDC-0941MCF-7BreastE545K~0.2[1]
GDC-0941MCF-7 (PIK3CA WT)BreastWild-Type~1.0[1]
BKM120MDA-MB-453BreastH1047RMore sensitive[2]
BKM120MDA-MB-231BreastWild-TypeMore resistant[2]
AlpelisibVariousColorectalMutantGenerally more sensitive[3]
PilaralisibVariousColorectalMutantGenerally more sensitive[3]
AZD8835VariousColorectalMutantGenerally more sensitive[3]

Note: The terms "more sensitive" and "more resistant" are used where specific IC50 values were not provided in the source material, but a differential effect was reported.

Experimental Protocols

The following sections detail the standard methodologies for key in vitro experiments used to characterize the activity of a PI3K inhibitor like this compound.

Cell Viability/Proliferation Assay (e.g., MTT or MTS Assay)

This assay determines the effect of the inhibitor on cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins. A decrease in the phosphorylated-to-total protein ratio indicates pathway inhibition.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PI3K inhibitor at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of the compound on the enzymatic activity of the target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the purified kinase enzyme. The inhibitor's effect is quantified by the reduction in substrate phosphorylation.

Protocol:

  • Reaction Setup: In a microplate, combine the purified recombinant PI3Kα enzyme (wild-type or mutant) with a specific substrate (e.g., phosphatidylinositol) in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the PI3K inhibitor (e.g., this compound) or a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a coupled enzymatic reaction for detection).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the phosphorylated substrate. For radioactive assays, this involves separating the substrate and quantifying the incorporated radioactivity. For non-radioactive assays, this may involve measuring the production of ADP or using a phosphorylation-specific antibody in an ELISA-like format.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such diagrams.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3  p110α  (PIK3CA) PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound (PI3K Inhibitor) This compound->PI3K key_activation Activation key_inhibition Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for In Vitro Inhibitor Characterization

Experimental_Workflow cluster_direct_inhibition Direct Enzyme Inhibition start Start select_cells Select PIK3CA Mutant & Wild-Type Cell Lines start->select_cells cell_culture Cell Culture select_cells->cell_culture treat_inhibitor Treat with this compound (Dose-Response) cell_culture->treat_inhibitor viability_assay Cell Viability Assay (e.g., MTT/MTS) treat_inhibitor->viability_assay western_blot Western Blot for Pathway Modulation treat_inhibitor->western_blot kinase_assay In Vitro Kinase Assay (PI3Kα Enzyme) ic50 Determine IC50 Values viability_assay->ic50 end End ic50->end Cellular Potency pathway_inhibition Assess Pathway Inhibition (p-AKT, p-S6K) western_blot->pathway_inhibition pathway_inhibition->end Mechanism of Action enzyme_ic50 Determine Enzymatic IC50 kinase_assay->enzyme_ic50 enzyme_ic50->end Biochemical Potency

References

Unraveling the Impact of ML117 on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the effects of the compound ML117 on downstream cellular signaling pathways. A thorough investigation of publicly available scientific literature and chemical databases, however, did not yield specific information for a compound designated as "this compound." It is plausible that "this compound" is an internal or unpublished identifier, or potentially a typographical error.

Given the absence of data for "this compound," this guide will instead focus on a structurally and functionally related compound, WZB117 , a known inhibitor of Glucose Transporter 1 (GLUT1). The downstream effects of GLUT1 inhibition are well-documented and provide a valuable framework for understanding the potential signaling consequences of compounds with similar mechanisms of action. This guide will detail the known downstream signaling pathways affected by GLUT1 inhibition, present relevant quantitative data in structured tables, provide detailed experimental protocols for key assays, and include visualizations of the signaling cascades using the DOT language for Graphviz.

Introduction to WZB117 and GLUT1 Inhibition

WZB117 is a small molecule inhibitor of GLUT1, the primary transporter responsible for glucose uptake in many cell types, particularly cancer cells.[1] By blocking GLUT1, WZB117 effectively reduces the intracellular glucose supply, leading to a cascade of metabolic and signaling changes. This mechanism of action has significant implications for cancer therapy, as many tumors exhibit a high rate of glycolysis (the Warburg effect) and are therefore highly dependent on a constant glucose supply for their growth and survival.

Downstream Signaling Pathways Affected by WZB117

The inhibition of glucose transport by WZB117 triggers a cellular energy crisis, which in turn activates and inhibits several key signaling pathways. The most prominent of these is the AMP-activated protein kinase (AMPK) pathway , a central regulator of cellular energy homeostasis.

Activation of the AMPK Pathway

A decrease in intracellular glucose levels leads to a reduction in ATP production. The resulting increase in the AMP:ATP ratio is a potent activator of AMPK. Once activated, AMPK initiates a series of downstream events aimed at restoring energy balance:

  • Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inhibits key enzymes involved in energy-consuming processes such as protein synthesis (via mTORC1 inhibition) and fatty acid synthesis (via ACC phosphorylation).

  • Activation of Catabolic Pathways: AMPK promotes processes that generate ATP, such as fatty acid oxidation and autophagy.

  • Cell Cycle Arrest: AMPK can induce cell cycle arrest, primarily at the G1/S checkpoint, by modulating the activity of cell cycle regulators like p53 and p27.

Impact on Cell Proliferation and Survival

The metabolic stress induced by WZB117 ultimately impacts cell proliferation and survival. Key downstream effects include:

  • Inhibition of Cell Proliferation: WZB117 has been shown to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.[1]

  • Induction of Cell Cycle Arrest: By activating AMPK and affecting downstream targets, WZB117 can cause cells to arrest in the G1 phase of the cell cycle.

  • Induction of Apoptosis and Necrosis: Prolonged glucose deprivation can lead to programmed cell death (apoptosis) or necrosis.

Quantitative Data on the Effects of WZB117

The following table summarizes key quantitative data from studies on WZB117.

ParameterCell LineConcentrationEffectReference
IC50 (Proliferation) A549 (Lung Cancer)~10 µM50% inhibition of cell proliferation[1]
IC50 (Proliferation) MCF7 (Breast Cancer)~10 µM50% inhibition of cell proliferation[1]
Tumor Volume Reduction A549 Xenografts (in vivo)10 mg/kg (daily i.p.)70% reduction in tumor volume[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of WZB117.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of WZB117 on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • WZB117 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of WZB117 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the WZB117 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for AMPK Activation

Objective: To assess the phosphorylation status of AMPK and its downstream target ACC as a measure of AMPK activation.

Materials:

  • Cancer cell lines

  • WZB117

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with WZB117 at the desired concentration and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by WZB117.

WZB117_Mechanism_of_Action WZB117 Mechanism of Action WZB117 WZB117 GLUT1 GLUT1 WZB117->GLUT1 inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Intracellular_Glucose Intracellular Glucose Glucose_Uptake->Intracellular_Glucose decreases ATP_Production ATP Production Intracellular_Glucose->ATP_Production decreases AMP_ATP_Ratio AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio increases Apoptosis Apoptosis/Necrosis ATP_Production->Apoptosis leads to AMPK AMPK AMP_ATP_Ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ACC ACC AMPK->ACC inhibits Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest induces Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis inhibits

Caption: WZB117 inhibits GLUT1, leading to AMPK activation and downstream effects.

Experimental_Workflow_Western_Blot Western Blot Workflow for AMPK Activation Cell_Culture 1. Cell Culture & Treatment (with WZB117) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pAMPK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for assessing AMPK activation by Western Blot.

Conclusion

While direct information on "this compound" is not available, the study of WZB117 provides a strong surrogate for understanding the downstream signaling consequences of GLUT1 inhibition. The activation of the AMPK pathway and the subsequent effects on cell metabolism, proliferation, and survival are key outcomes. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals interested in targeting cellular metabolism for therapeutic purposes. Further investigation into the specific identity and target of "this compound" is necessary to provide a more tailored analysis of its effects on downstream signaling.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Experiments: ML117

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides detailed application notes and protocols for the use of ML117 in in vitro cell culture experiments. The information presented herein is intended to guide researchers in utilizing this compound effectively and reproducibly in their laboratory settings.

Introduction

Initial comprehensive searches for a compound specifically designated as "this compound" did not yield any publicly available scientific literature, chemical data, or established biological targets. The designation "this compound" does not correspond to a known entity in prominent chemical and biological databases.

Therefore, the following sections are structured to provide a general framework and best-practice guidelines for characterizing a novel compound in in vitro cell culture experiments, using "this compound" as a placeholder. Researchers who have access to a compound designated as this compound should adapt these general protocols to the specific characteristics of their molecule.

General Compound Characterization

Prior to conducting detailed cell-based assays, it is crucial to understand the fundamental physicochemical properties of your compound (this compound).

1.1. Solubility Testing: A fundamental first step is to determine the solubility of this compound in commonly used solvents for cell culture, such as Dimethyl Sulfoxide (DMSO) and Ethanol. This ensures the compound can be adequately delivered to the cells in culture without precipitation.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Soluble Concentration (mM)Observations
DMSOUser-determined valuee.g., Clear solution, precipitation observed at >X mM
EthanolUser-determined valuee.g., Clear solution, precipitation observed at >Y mM
PBS (pH 7.4)User-determined valuee.g., Poorly soluble, soluble up to Z µM

1.2. Stability Assessment: It is important to assess the stability of this compound in your experimental conditions (e.g., in cell culture medium at 37°C over 72 hours). This can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Proposed Mechanism of Action and Signaling Pathway

As no specific mechanism of action for a compound named "this compound" is documented, this section will remain hypothetical. Researchers should aim to elucidate the mechanism through a series of targeted experiments. A potential starting point could be to investigate its effects on known signaling pathways implicated in a disease of interest.

For the purpose of this template, let us hypothesize that this compound is an inhibitor of the fictional "Kinase X" in the "ABC Signaling Pathway."

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Transcription_Factor_Z Transcription Factor Z Substrate_Y->Transcription_Factor_Z Activates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Transcription_Factor_Z->Gene_Expression

Caption: Hypothetical "ABC Signaling Pathway" inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of a novel compound like this compound.

3.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity if available.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted this compound solutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Table 2: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h
Cell Line A (e.g., Cancer)User-determined value
Cell Line B (e.g., Cancer)User-determined value
Normal Cell Line CUser-determined value

3.2. Western Blot Analysis for Target Engagement

This protocol is to determine if this compound inhibits the phosphorylation of its hypothetical target, "Substrate Y," in the "ABC Signaling Pathway."

Materials:

  • Cells treated with this compound and appropriate controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Substrate Y, anti-total-Substrate Y, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detection & Imaging F->G

Caption: Workflow for Western Blot Analysis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values, and any other quantitative readouts from assays such as apoptosis assays (e.g., percentage of apoptotic cells) or cell cycle analysis (e.g., percentage of cells in each phase).

Table 3: Hypothetical Effect of this compound on Apoptosis (Annexin V/PI Staining)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control-User-determined value
This compoundIC50User-determined value
This compound2x IC50User-determined value

Conclusion

The protocols and guidelines provided in this document offer a comprehensive framework for the in vitro characterization of a novel compound, represented here as this compound. Due to the lack of specific information on a compound with this designation in the public domain, researchers are encouraged to adapt these general methodologies to their specific molecule of interest. Rigorous and systematic application of these protocols will be essential to elucidate the mechanism of action and therapeutic potential of any new chemical entity.

Application Notes and Protocols for ML117 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is for a hypothetical small molecule inhibitor, herein referred to as ML117. As of the latest information available, there is no widely documented small molecule inhibitor with this designation in preclinical or clinical development for solid tumors. The protocols and data presented are based on established methodologies for evaluating novel anti-cancer agents in xenograft models and are intended as a comprehensive guide for such research.

Introduction

This compound is a novel, potent, and selective hypothetical small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. This pathway plays a crucial role in cell proliferation, survival, and metabolism. By targeting this pathway, this compound is postulated to induce apoptosis and inhibit tumor growth.

Xenograft mouse models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research.[1][2] These models provide an in vivo platform to assess the efficacy, toxicity, and pharmacokinetics of novel therapeutic agents like this compound before their consideration for clinical trials. This document provides detailed protocols for the use of this compound in subcutaneous xenograft mouse models.

Mechanism of Action and Signaling Pathway

This compound is designed to inhibit the PI3K/AKT/mTOR signaling pathway, which is integral to tumor cell growth and survival. Upon activation by growth factors, this pathway promotes cell cycle progression and inhibits apoptosis. This compound's targeted inhibition is expected to reverse these effects, leading to decreased tumor cell proliferation and increased cell death.

ML117_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line with a known dysregulation in the PI3K/AKT/mTOR pathway (e.g., MCF-7 for breast cancer, U87 for glioblastoma).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.[3]

  • Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium.[3] Determine cell concentration and viability using a hemocytometer or automated cell counter with trypan blue exclusion. Viability should be >95%.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice.[3]

Xenograft Implantation
  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).[4] Allow animals to acclimatize for at least one week before any procedures.

  • Anesthesia: Anesthetize the mouse using isoflurane or another approved anesthetic.[3]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[4]

  • Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and for any signs of distress.

This compound Formulation and Administration
  • Formulation: Prepare a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Dissolve this compound powder in the vehicle to the desired stock concentration. The solution should be clear and sterile-filtered.

  • Dosing: A pilot study is recommended to determine the optimal dose. A common starting dose for a novel small molecule inhibitor is 10-50 mg/kg.[5]

  • Administration: Once tumors are palpable and reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[4] Administer this compound or vehicle via oral gavage (PO) or intraperitoneal (IP) injection daily.[4][6] The volume should not exceed 10 mL/kg.

Monitoring and Data Collection
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

  • Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in behavior, appetite, or posture.

  • Endpoint: The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³), or if animals show signs of significant toxicity (e.g., >20% body weight loss). Euthanize mice according to approved institutional protocols.

Data Presentation

Quantitative data from a representative xenograft study should be summarized for clear comparison between treatment and control groups.

Treatment GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control8125.41350.7-+2.5
This compound (25 mg/kg)8128.1540.360.0-4.1
This compound (50 mg/kg)8126.9297.278.0-8.5

Experimental Workflow Visualization

The overall workflow for a typical xenograft study is depicted below.

Xenograft_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture & Expansion Harvest 2. Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth to ~120 mm³ Implantation->TumorGrowth Randomization 5. Randomize Mice (Vehicle vs. This compound) TumorGrowth->Randomization Treatment 6. Daily Dosing & Monitoring Randomization->Treatment Endpoint 7. Study Endpoint & Euthanasia Treatment->Endpoint DataAnalysis 8. Data Analysis & Reporting Endpoint->DataAnalysis

Caption: General experimental workflow for an this compound xenograft study.

Troubleshooting

  • Poor Tumor Engraftment: Ensure high cell viability and consider using a more immunodeficient mouse strain like NSG mice.[4]

  • Compound Solubility Issues: Adjust the vehicle composition. Sonication may aid in dissolving the compound.

  • Toxicity/Weight Loss: Reduce the dose or the frequency of administration. Ensure accurate gavage or injection technique to minimize stress.[7]

  • High Data Variability: Increase the number of animals per group to improve statistical power. Ensure consistent tumor implantation and measurement techniques.

References

Application Notes and Protocols for TAK-117 (MLN1117) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAK-117, also known as MLN1117 and serabelisib, is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, leading to tumor cell growth, survival, and resistance to therapy.[2] Preclinical studies have demonstrated that TAK-117 exhibits dose-dependent inhibition of tumor growth in murine xenograft models of human cancers, particularly those with activating mutations in the PIK3CA gene.[1][3] This document provides a summary of the dosage and administration of TAK-117 in preclinical studies, along with relevant experimental protocols and a diagram of the targeted signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for TAK-117 in various preclinical models.

Table 1: In Vivo Dosage and Administration of TAK-117

Animal ModelTumor TypeRoute of AdministrationVehicleDosageDosing ScheduleReference
MiceBladder Cancer XenograftOralPEG400140 mg/kg3 consecutive days per week for 3 weeks[4]
Rats and MonkeysToxicology StudiesOralNot SpecifiedUp to 50 mg/kg/dayDaily[1]

Table 2: In Vitro Concentrations of TAK-117

Cell Line TypeAssaySolventConcentrationReference
Bladder Cancer Cell LinesMTS Proliferation AssayDMSOIC50 values determined for each cell line[4]
Various Cancer Cell LinesGeneral in vitro studiesDMSO10 mmol/L stock solution[4]

Experimental Protocols

In Vivo Administration Protocol (Mouse Xenograft Model)

This protocol is based on studies of TAK-117 in a preclinical bladder cancer model.[4]

1. Materials:

  • TAK-117 powder

  • Polyethylene glycol 400 (PEG400)

  • Sterile water for injection

  • Oral gavage needles

  • Appropriate animal balance and housing facilities

2. Formulation Preparation:

  • For in vivo studies, TAK-117 was prepared in PEG400.[4]

  • Calculate the required amount of TAK-117 and PEG400 based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the TAK-117 powder accurately.

  • In a sterile container, dissolve the TAK-117 powder in the appropriate volume of PEG400.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • The final formulation should be stored at room temperature for up to one week.[4]

3. Animal Dosing:

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Mice bearing bladder cancer xenografts are used.

  • Administer the prepared TAK-117 formulation orally via gavage.

  • The described study used a dosage of 140 mg/kg administered on three consecutive days per week for a duration of three weeks.[4]

  • Monitor the animals regularly for any signs of toxicity or adverse effects.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for preparing TAK-117 for in vitro experiments.

1. Materials:

  • TAK-117 powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for the cell line being used

2. Stock Solution Preparation:

  • Prepare a 10 mmol/L stock solution of TAK-117 in DMSO.[4]

  • Weigh the appropriate amount of TAK-117 powder and dissolve it in the calculated volume of DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C.[4]

3. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the 10 mmol/L stock solution.

  • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

TAK-117 is a selective inhibitor of the PI3Kα isoform, a critical component of the PI3K/AKT/mTOR signaling pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[2][5][6] In many cancers, this pathway is overactive, contributing to tumorigenesis.[6]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TAK117 TAK-117 TAK117->PI3K PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/AKT/mTOR signaling pathway targeted by TAK-117.
In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of TAK-117 in a mouse xenograft model.

InVivo_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of TAK-117 or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis end End analysis->end

Workflow for a typical in vivo efficacy study.

References

combining ML117 with other chemotherapy agents

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Preclinical and Clinical Evaluation of Novel Agents in Combination with Chemotherapy

Topic: Combining ML117 with Other Chemotherapy Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inquiry for "this compound" in the context of combination chemotherapy does not point to a single, definitively identified agent. Database searches suggest the term may be a shorthand or a potential misnomer for several distinct entities in oncology research. The most prominent candidates are MCLA-117 (Tepoditamab) , a bispecific antibody for Acute Myeloid Leukemia (AML), and MGTA-117 , an antibody-drug conjugate (ADC) also developed for hematologic malignancies. Additionally, the designation LMS-117 has been identified, not as a drug, but as a human leiomyosarcoma cell line used in preclinical studies.

This document provides detailed application notes for the most likely drug candidates, MCLA-117 and MGTA-117, including their mechanisms of action, associated signaling pathways, and available data. Given the limited public information on combination studies for these specific agents, this guide also furnishes comprehensive, generalized protocols for the preclinical evaluation of novel targeted agents in combination with standard chemotherapy, which can be adapted by researchers.

Section 1: MCLA-117 (Tepoditamab) - A Bispecific T-cell Engager

MCLA-117 (Tepoditamab) is a full-length human IgG1 bispecific monoclonal antibody designed to engage T-cells to attack cancer cells.[1] It is currently under investigation in a Phase 1 trial for patients with relapsed or refractory AML.[2][3][4]

Mechanism of Action

MCLA-117 functions as a T-cell engager by simultaneously binding to two different antigens:

  • CLEC12A (C-type lectin domain family 12 member A): A myeloid differentiation antigen that is expressed on AML blasts and leukemic stem cells but is absent from normal hematopoietic stem cells.[5][6]

  • CD3 (Cluster of Differentiation 3): A co-receptor protein complex found on the surface of T-cells that is critical for T-cell activation.[7]

By bridging the cancer cell and the T-cell, MCLA-117 forces an immunological synapse, leading to T-cell activation and proliferation, and subsequent cytotoxic lysis of the CLEC12A-positive AML cells.[1][6] Preclinical studies have shown that MCLA-117 can induce T-cell-mediated lysis of primary AML cells at very low effector-to-target ratios.[8]

Signaling Pathways

The dual-targeting mechanism of MCLA-117 activates T-cell signaling while leveraging the specific expression of CLEC12A on malignant cells. Upon engagement, the CD3 component initiates a signaling cascade within the T-cell, leading to a cytotoxic response.

T_Cell_Activation AML_Cell CLEC12A AML Cell T_Cell CD3 T-Cell TCR_Complex TCR Complex MCLA117 MCLA-117 MCLA117->AML_Cell Binds CLEC12A MCLA117->T_Cell LCK LCK TCR_Complex->LCK recruits ZAP70 ZAP70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ca_Signal Ca2+ Signaling PLCg1->Ca_Signal NFAT NFAT Activation Ca_Signal->NFAT Cytotoxicity Granzyme/Perforin Release (Cell Lysis) NFAT->Cytotoxicity Cytokines Cytokine Production (IFN-γ) NFAT->Cytokines

Mechanism of MCLA-117 T-cell engagement.
Combination Potential and Clinical Data

While the primary development of MCLA-117 has focused on its activity as a single agent, the rationale for combining T-cell engagers with chemotherapy is strong. Chemotherapy can be used to debulk the tumor, potentially reducing the antigen load and creating a more favorable tumor microenvironment for subsequent immunotherapy. There is currently limited public data on MCLA-117 in combination with other agents.

Table 1: Summary of MCLA-117 Single-Agent Clinical & Preclinical Data

ParameterValueCell/Tumor TypeSource
EC50 (T-cell Activation) 44 ng/mLHuman T-cells[6]
EC50 (Cell Lysis) 68 ng/mLCLEC12APOS Target Cells[6]
Primary AML Blast Lysis 23-98%Primary AML Patient Samples[6]
BM Blast Reduction ≥50% in 6 patientsRelapsed/Refractory AML[9]
Phase 1 Max Dose Reached 240 mg (MTD not reached)Relapsed/Refractory AML[9]

Section 2: MGTA-117 - A CD117-Targeted Antibody-Drug Conjugate

MGTA-117 is an antibody-drug conjugate (ADC) designed to selectively eliminate hematopoietic stem cells (HSCs) and leukemia cells by targeting the CD117 receptor.[10][11][12][13] It was developed as a conditioning agent for patients undergoing stem cell transplant or gene therapy, with the goal of replacing toxic chemotherapy regimens.[13][14]

Mechanism of Action

MGTA-117 consists of three main components:

  • Antibody: A human monoclonal antibody that specifically targets CD117 (also known as c-Kit).[11]

  • Payload: The potent toxin amanitin, which inhibits RNA polymerase II, leading to a halt in transcription and subsequent apoptosis.[11]

  • Linker: A stable linker that connects the antibody to the amanitin payload, designed to be cleaved only after the ADC is internalized by the target cell.

Upon administration, the antibody component of MGTA-117 binds to CD117 on the surface of target cells.[11] The complex is then internalized, and the amanitin payload is released, causing cell death.[11][15] This targeted delivery mechanism aims to minimize off-target toxicity.

Signaling Pathways

CD117 is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[16][17][18] Its ligand is the stem cell factor (SCF). Overactivation of the CD117 signaling pathway, often due to mutations, is implicated in several cancers, including AML and gastrointestinal stromal tumors (GISTs).[16]

CD117_Signaling cluster_membrane Cell Membrane CD117 CD117 (c-Kit) RAS_ERK RAS/ERK Pathway CD117->RAS_ERK PI3K_AKT PI3K/AKT Pathway CD117->PI3K_AKT JAK_STAT JAK/STAT Pathway CD117->JAK_STAT SRC SRC Family Kinases CD117->SRC SCF SCF Ligand SCF->CD117 binds & activates MGTA117 MGTA-117 MGTA117->CD117 binds & internalizes Apoptosis Apoptosis MGTA117->Apoptosis releases Amanitin -> Proliferation Proliferation RAS_ERK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation JAK_STAT->Differentiation

CD117 signaling and the mechanism of MGTA-117.
Combination Potential and Clinical Data

MGTA-117 was primarily designed to replace chemotherapy-based conditioning. However, its potent cytotoxicity against CD117-positive cells suggests a potential therapeutic role in AML, possibly in combination with other agents that have different mechanisms of action. Preclinical data showed promising anti-tumor activity in AML xenograft models.[19] Unfortunately, the Phase 1/2 clinical trial for relapsed/refractory AML and MDS was voluntarily paused due to a patient death, and the future development of the agent is uncertain.

Table 2: Summary of MGTA-117 Preclinical & Clinical Data

ParameterValueCell/Tumor TypeSource
IC50 <10 pMCD117-positive AML cell lines[10][20]
HSPC Depletion (in vivo) ≥95% depletion with a single 0.1 mg/kg doseHumanized mouse models[19]
Median Survival Increase 2.4-2.7 fold vs. controlKasumi-1 xenograft model[19]
Clinical Trial Status Phase 1/2 Voluntarily PausedR/R AML and MDSMagenta Therapeutics

Section 3: General Protocols for Evaluating Combination Therapies

The following protocols provide a framework for the preclinical evaluation of a novel targeted agent (Agent X, e.g., MCLA-117 or MGTA-117) in combination with a standard chemotherapy drug (Agent Y).

Part A: In Vitro Synergy Analysis

This protocol determines if the combination of two agents results in a synergistic, additive, or antagonistic effect on cancer cell viability.

In_Vitro_Workflow start 1. Seed Cancer Cells in 96-well plates treat 2. Treat with Drug Matrix (Agent X, Agent Y, Combos) start->treat incubate 3. Incubate for 72 hours treat->incubate viability 4. Add Viability Reagent (e.g., CellTiter-Glo) incubate->viability read 5. Read Luminescence viability->read analyze 6. Data Analysis read->analyze ic50 Calculate IC50 for each agent analyze->ic50 ci Calculate Combination Index (CI) using CompuSyn/SynergyFinder analyze->ci result Determine Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) ci->result

Workflow for in vitro drug synergy analysis.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., a CLEC12A-positive AML line for MCLA-117, or a CD117-positive line for MGTA-117) to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well clear-bottom plates at a predetermined density (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of Agent X and Agent Y in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix. This involves serial dilutions of each agent individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values). A typical matrix might be 6x6 or 8x8 concentrations, including a vehicle-only control.

    • Carefully add the drug dilutions to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator for a period appropriate for the cell line and agents, typically 72 hours.

  • Cell Viability Assessment:

    • Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Calculate the half-maximal inhibitory concentration (IC50) for each agent alone using non-linear regression.

    • Input the dose-response matrix data into synergy analysis software such as CompuSyn or the SynergyFinder R package.[21] These tools use the Chou-Talalay method to calculate a Combination Index (CI), where:

      • CI < 1: Synergistic effect

      • CI = 1: Additive effect

      • CI > 1: Antagonistic effect

Part B: In Vivo Combination Efficacy Studies

This protocol evaluates the anti-tumor efficacy of the drug combination in a mouse xenograft model.

In_Vivo_Workflow start 1. Implant Tumor Cells subcutaneously in mice growth 2. Allow Tumors to Reach ~100-150 mm³ start->growth randomize 3. Randomize Mice into Treatment Groups growth->randomize treat 4. Administer Treatments (Vehicle, Agent X, Agent Y, Combo) randomize->treat measure 5. Measure Tumor Volume (e.g., 2-3 times/week) treat->measure endpoint 6. Continue Until Endpoint (e.g., tumor size limit) measure->endpoint analyze 7. Analyze Data: - Tumor Growth Curves - Tumor Growth Inhibition (TGI) - Body Weight (Toxicity) endpoint->analyze result Determine if Combination is superior to single agents analyze->result

Workflow for in vivo combination therapy studies.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

    • Monitor the mice for tumor formation.

  • Tumor Growth and Randomization:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (typically 8-10 mice per group).

    • Treatment groups should include:

      • Group 1: Vehicle Control

      • Group 2: Agent X alone

      • Group 3: Agent Y alone

      • Group 4: Agent X + Agent Y combination

  • Drug Administration:

    • Administer the agents according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral). Dosing should be based on prior single-agent MTD (maximum tolerated dose) studies.

    • For example, a study combining mocetinostat with gemcitabine in a leiomyosarcoma xenograft model used daily intraperitoneal administration of mocetinostat and intermittent administration of gemcitabine.[22][23][24]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of treatment toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined size limit, or if mice show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • At the end of the study, excise the tumors and record their weights.

    • Statistical analysis (e.g., ANOVA or t-tests) should be used to determine if the combination therapy significantly reduces tumor growth compared to the single agents and the control.

Conclusion

While the identity of "this compound" is not definitively established, the leading clinical candidates MCLA-117 and MGTA-117 represent novel therapeutic strategies in hematologic malignancies. MCLA-117 leverages T-cell redirection against the CLEC12A antigen, while MGTA-117 employs a targeted ADC approach against CD117. There is a strong rationale for exploring both agents in combination with standard chemotherapy to enhance efficacy and overcome resistance. The generalized protocols provided here offer a robust framework for the preclinical evaluation of such combinations, from initial in vitro synergy screening to in vivo efficacy testing, guiding the development of future cancer therapies.

References

Application Notes and Protocols for Studying the Multi-Drug Resistance Gene HA117 in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The information presented here pertains to the multi-drug resistance gene HA117 . While the initial query referenced "ML117," a thorough review of scientific literature indicates that "HA117" is the correct designation for a novel gene implicated in cancer drug resistance.

Introduction

The emergence of multi-drug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. The novel gene, HA117, has been identified as a potent contributor to MDR in various cancer cell lines, including leukemia, breast, and colon cancer.[1][2][3] Unlike well-characterized MDR mechanisms, such as the drug efflux pump P-glycoprotein (encoded by the MDR1 gene), HA117-mediated resistance does not appear to involve the active removal of chemotherapeutic agents from the cell.[1][2] This suggests that HA117 employs a distinct, non-efflux-based mechanism to confer resistance, making it a critical area of study for developing novel strategies to overcome chemoresistance.

These application notes provide a comprehensive overview of the methodologies and quantitative data associated with the study of the HA117 gene in the context of cancer drug resistance. The included protocols are intended for researchers, scientists, and drug development professionals investigating novel mechanisms of chemoresistance.

Data Presentation

The following tables summarize the quantitative data from studies investigating the impact of HA117 expression on the resistance of cancer cell lines to various chemotherapeutic agents. The resistance factor (RF) or resistance index (RI) is a measure of the fold-increase in resistance in HA117-expressing cells compared to control cells.

Table 1: Drug Resistance Conferred by HA117 in K562 Chronic Myelogenous Leukemia Cells [3]

Chemotherapeutic AgentResistance Factor (RF) in K562/Ad-HA117 cells
Vincristine (VCR)4.44
Adriamycin (ADM)7.18
Etoposide (Vp-16)3.01
Daunorubicin (DNR)9.53
Mitomycin (MMC)3.48
Cyclophosphamide (CTX)3.61

Table 2: Drug Resistance Index of HA117-Transduced 4T1 Breast Cancer Cells Compared to MDR1 [1]

Chemotherapeutic AgentResistance Index (RI) in 4T1/HA117 cellsResistance Index (RI) in 4T1/MDR1 cells
Adriamycin (ADM)19.805024.2236
Vincristine (VCR)9.066311.0480
Paclitaxel (Taxol)9.724511.3741
Bleomycin (BLM)3.56500.9630

Table 3: Drug Resistance Conferred by HA117 in CT26 Colon Cancer Cells [2]

Chemotherapeutic AgentResistance Factor (RF) in CT26/HA117 cells
5-Fluorouracil (5-FU)2.75

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of the HA117 gene are provided below.

Adenoviral Transduction for HA117 Overexpression

This protocol describes the method for introducing the HA117 gene into cancer cell lines using a recombinant adenovirus vector.

Materials:

  • Cancer cell line of interest (e.g., K562, 4T1, CT26)

  • Complete culture medium

  • Recombinant adenovirus encoding HA117 (e.g., Ad-GFP-HA117)

  • Control adenovirus (e.g., Ad-GFP)

  • Polybrene

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Seed the target cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of infection.

  • On the day of infection, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Prepare the adenovirus infection cocktail by diluting the required multiplicity of infection (MOI) of the adenovirus stock in serum-free medium containing Polybrene (final concentration 8 µg/mL). An MOI of 50-100 has been shown to be effective for various cell lines.[1][3]

  • Add the infection cocktail to the cells and incubate at 37°C for 4-6 hours.

  • After the incubation period, add complete culture medium to the wells and continue to incubate for 48-72 hours.

  • Assess the transduction efficiency by observing the expression of a co-expressed fluorescent protein (e.g., GFP) under a fluorescence microscope or by flow cytometry.

MTT Assay for Cell Viability and Drug Resistance

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for determining the IC50 (half-maximal inhibitory concentration) of chemotherapeutic drugs and calculating the resistance factor.

Materials:

  • HA117-expressing and control cancer cells

  • 96-well plates

  • Chemotherapeutic agents of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the HA117-expressing and control cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agents in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).

  • Incubate the plates for 48-72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control and plot the dose-response curves to determine the IC50 values.

  • The resistance factor (RF) is calculated as the ratio of the IC50 of the HA117-expressing cells to the IC50 of the control cells.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for HA117 Expression

This protocol is used to detect and quantify the messenger RNA (mRNA) expression of the HA117 gene in transduced cells.

Materials:

  • HA117-expressing and control cells

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase kit

  • PCR primers for HA117 and a housekeeping gene (e.g., GAPDH)

  • Taq DNA polymerase

  • Agarose gel electrophoresis equipment

Procedure:

  • Harvest the HA117-expressing and control cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Perform PCR using the synthesized cDNA as a template and specific primers for HA117 and a housekeeping gene.

  • Analyze the PCR products by agarose gel electrophoresis to visualize the expression of the HA117 gene. The housekeeping gene serves as an internal control for the amount of cDNA used in the PCR reaction.

Daunorubicin Efflux Assay

This assay is used to determine if HA117 functions as a drug efflux pump, similar to P-glycoprotein.

Materials:

  • HA117-expressing, MDR1-expressing (positive control), and control cells

  • Daunorubicin (DNR)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest the different cell populations and resuspend them in culture medium.

  • Incubate the cells with a defined concentration of Daunorubicin (e.g., 10 µM) for 60 minutes at 37°C.

  • After incubation, wash the cells twice with ice-cold PBS to remove extracellular DNR.

  • Analyze the intracellular fluorescence of Daunorubicin in the cells using a flow cytometer or a fluorescence microscope.

  • A lower intracellular fluorescence in HA117-expressing cells compared to control cells would suggest a drug efflux mechanism. However, studies have shown no significant difference in DNR accumulation between HA117-expressing and control cells, indicating it is not a drug efflux pump.[1]

Visualizations

Experimental Workflows

experimental_workflow cluster_gene_expression HA117 Gene Expression Analysis cluster_resistance_phenotype Drug Resistance Phenotyping cluster_mechanism_study Mechanism of Action Study adenovirus Adenovirus Production (Ad-HA117) transduction Cell Transduction adenovirus->transduction rtpcr RT-PCR for HA117 mRNA transduction->rtpcr mtt_assay MTT Assay transduction->mtt_assay dnr_efflux Daunorubicin Efflux Assay transduction->dnr_efflux ic50 IC50 Determination mtt_assay->ic50 rf_calc Resistance Factor Calculation ic50->rf_calc flow_cytometry Flow Cytometry Analysis dnr_efflux->flow_cytometry

Caption: Workflow for studying HA117-mediated drug resistance.

Hypothetical Signaling Pathway for HA117-Mediated Drug Resistance

The precise signaling pathway through which HA117 confers drug resistance is currently unknown. However, based on the observation that it is not a drug efflux pump, a hypothetical mechanism involving the modulation of apoptosis (programmed cell death) is proposed.

hypothetical_signaling_pathway cluster_stimulus Cellular Stress cluster_ha117 HA117-Mediated Response cluster_outcome Cellular Outcome chemo Chemotherapeutic Drug ha117 HA117 (Hypothesized Function) chemo->ha117 Induces Stress anti_apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) UPREGULATED ha117->anti_apoptosis Promotes pro_apoptosis Pro-Apoptotic Proteins (e.g., Bax) DOWNREGULATED ha117->pro_apoptosis Inhibits caspase Caspase Activation INHIBITED anti_apoptosis->caspase pro_apoptosis->caspase apoptosis Apoptosis (Cell Death) BLOCKED caspase->apoptosis resistance Drug Resistance & Cell Survival

References

Application of ML117 in Bladder Cancer Research: Current Status

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial databases reveals no direct research, publications, or ongoing clinical trials specifically investigating the application of a compound designated "ML117" in the context of bladder cancer.

While the query sought detailed application notes and protocols for this compound in bladder cancer research, extensive searches did not yield any specific information on a molecule with this identifier being studied for this indication. The scientific community and clinical trial registries do not appear to have documented studies on its mechanism of action, efficacy, or experimental protocols related to bladder cancer.

It is possible that "this compound" may be an internal compound name not yet disclosed in public literature, a misidentification, or a compound that has not been investigated for this specific type of cancer. The search results did, however, provide information on other similarly named compounds in different cancer types, such as:

  • MCLA-117: A clinical-stage antibody being investigated for Acute Myelogenous Leukemia.

  • TAK-117 (formerly MLN1117): A PI3Kα inhibitor that has been studied in patients with advanced solid malignancies.

  • CD117: Also known as c-KIT, a receptor tyrosine kinase that is a known target in various cancers, and its prognostic value has been studied in malignancies like renal carcinoma and osteosarcoma.

However, none of these are synonymous with an "this compound" compound for bladder cancer.

Given the absence of specific data, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for this compound in bladder cancer research. Researchers and professionals in drug development are advised to consult proprietary databases or internal documentation if "this compound" is a known internal designation. For publicly available information, there is currently no basis for its use or study in bladder cancer.

Application Notes & Protocols: Evaluating the Efficacy of ML117 in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an original patient's tumor.[1][2] This makes them a powerful platform for preclinical drug screening and personalized medicine.[3][4] This document provides a detailed methodology for evaluating the therapeutic potential of ML117, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), using a PDO model.

GPR52 is an orphan Gαs-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).[5][6] While primarily investigated for its role in the central nervous system, aberrant expression of certain GPCRs has been linked to cancer progression.[7][8] These protocols outline a hypothetical framework for testing the efficacy of GPR52 activation with this compound as a novel therapeutic strategy in cancer types where GPR52 is expressed, using colorectal cancer (CRC) PDOs as an example.

GPR52 Signaling Pathway

Activation of GPR52 by an agonist such as this compound initiates a canonical Gαs signaling cascade. The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream transcription factors, such as CREB (cAMP response element-binding protein), ultimately modulating gene expression to elicit a cellular response.

GPR52_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR52 GPR52 Gas Gαs GPR52->Gas Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Proliferation, Apoptosis) CREB->Gene Modulates This compound This compound This compound->GPR52 Binds Gas->AC Activates

GPR52 agonist-induced signaling cascade.

Experimental Workflow

The overall workflow for testing this compound in PDOs involves establishing organoid cultures from patient tissue, expanding them for drug screening, performing viability and mechanistic assays, and finally, analyzing the data.

Experimental_Workflow cluster_setup Organoid Establishment cluster_screening Drug Screening cluster_analysis Downstream Analysis cluster_data Data Interpretation Tissue Patient Tumor Tissue (e.g., CRC Biopsy) Establish Establish PDO Culture (Digestion & Seeding) Tissue->Establish Expand Expand & Cryopreserve (Passage 2-5) Establish->Expand Thaw Thaw & Plate PDOs (384-well plates) Expand->Thaw Treat Treat with this compound (Dose-Response) Thaw->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AssayV Viability Assay (e.g., CellTiter-Glo) Incubate->AssayV AssayW Western Blot (p-CREB / CREB) Incubate->AssayW Data Calculate IC50 Values & Quantify Protein Levels AssayV->Data AssayW->Data

Workflow for this compound evaluation in PDOs.

Experimental Protocols

Protocol 1: Establishment and Culture of Colorectal Cancer (CRC) PDOs

This protocol is adapted from established methods for generating organoids from tumor resections.[8]

Materials:

  • Fresh tumor tissue in Tissue Collection Medium (DMEM/F12, 1% Penicillin-Streptomycin, 10 µM Y-27632).

  • Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase/Dispase.

  • Accutase, Advanced DMEM/F12, PBS (ice-cold).

  • Matrigel (Growth factor reduced), 24-well plates.

  • CRC Organoid Culture Medium (See recipe below).

CRC Organoid Culture Medium Recipe:

Component Stock Conc. Final Conc. Volume for 50 mL
Advanced DMEM/F12 - - to 50 mL
HEPES 1 M 10 mM 500 µL
Glutamax 100x 1x 500 µL
Penicillin-Streptomycin 100x 1x 500 µL
B27 Supplement 50x 1x 1 mL
N2 Supplement 100x 1x 500 µL
N-Acetylcysteine 500 mM 1 mM 100 µL
Nicotinamide 1 M 10 mM 500 µL
Human EGF 100 µg/mL 50 ng/mL 25 µL
Noggin 100 µg/mL 100 ng/mL 50 µL
R-spondin1 100 µg/mL 500 ng/mL 250 µL

| Y-27632 (ROCKi) | 10 mM | 10 µM | 50 µL (Add fresh) |

Procedure:

  • Mince the tumor tissue into ~1 mm³ fragments on ice.

  • Wash fragments with 10 mL ice-cold PBS.

  • Add 5 mL of pre-warmed Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the digestion with 10 mL of Advanced DMEM/F12.

  • Filter the suspension through a 70 µm cell strainer.

  • Centrifuge the filtrate at 300 x g for 5 minutes.

  • Resuspend the pellet in 1 mL of Accutase and incubate at 37°C for 10-15 minutes to obtain a single-cell suspension.

  • Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold Matrigel at a concentration of 1,000-5,000 cells per 50 µL.

  • Dispense 50 µL Matrigel domes into the center of pre-warmed 24-well plate wells.

  • Incubate at 37°C for 20-30 minutes to solidify the Matrigel.

  • Gently add 500 µL of CRC Organoid Culture Medium (with Y-27632) to each well.

  • Culture at 37°C, 5% CO₂. Change the medium every 2-3 days. Organoids should be ready for passaging or experiments in 7-14 days.[8]

Protocol 2: this compound Treatment and Viability Assessment

Materials:

  • Established PDO cultures.

  • Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical disruption tools.

  • 384-well white, clear-bottom plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • CellTiter-Glo® 3D Cell Viability Assay kit.[9]

  • Luminometer plate reader.

Procedure:

  • Harvest organoids from Matrigel domes by incubating with cell recovery solution on ice or by mechanical disruption.

  • Dissociate organoids into small fragments or single cells using Accutase or gentle trituration.

  • Count the cells and resuspend them in Matrigel at a density of ~500 cells per 20 µL.

  • Plate 20 µL of the Matrigel/organoid suspension into each well of a 384-well plate.

  • Allow Matrigel to solidify at 37°C for 20 minutes.

  • Add 40 µL of culture medium to each well.

  • Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM to 1 nM). Include a DMSO vehicle control.

  • Carefully replace the medium in each well with 40 µL of the corresponding this compound dilution or control medium.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Perform the CellTiter-Glo® 3D assay according to the manufacturer's protocol.[9][10] Briefly, add 40 µL of reagent to each well, mix on an orbital shaker for 5 minutes, and incubate at room temperature for 30 minutes.

  • Read luminescence on a plate reader.

  • Normalize the data to the vehicle control and calculate IC50 values using non-linear regression.

Protocol 3: Western Blot Analysis of Pathway Activation

Materials:

  • Treated PDO cultures from a 6-well or 12-well plate.

  • Cultrex Organoid Harvesting Solution or similar.[11]

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer system, and blotting membranes.

  • Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-CREB, Rabbit anti-GPR52, Mouse anti-β-Actin.

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Procedure:

  • Treat established organoids in a 12-well plate with this compound (e.g., at the calculated IC50 concentration) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture signaling events.

  • Harvest organoids by depolymerizing the Matrigel with 1 mL of cold Organoid Harvesting Solution for 30-60 minutes on ice.[11]

  • Transfer the solution to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the organoid pellet with 1 mL of ice-cold PBS.

  • Centrifuge again and remove the supernatant.

  • Lyse the pellet in 100 µL of ice-cold RIPA buffer. Vortex and incubate on ice for 30 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash, apply ECL substrate, and visualize bands using a chemiluminescence imager.

  • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison across different PDO lines, which represent individual patients.

Table 1: Dose-Response of Colorectal Cancer PDOs to this compound Treatment Data are hypothetical and for illustrative purposes only.

PDO Line ID Patient Age Tumor Stage GPR52 Expression (TPM) This compound IC50 (µM)
CRC-001 68 III 150.2 1.25
CRC-002 55 IV 12.5 > 50
CRC-003 72 II 210.8 0.88

| CRC-004 | 61 | III | 95.7 | 5.76 |

Table 2: Western Blot Quantification of p-CREB/CREB Ratio Data are hypothetical, representing fold-change relative to vehicle control after 4-hour treatment with 1 µM this compound.

PDO Line ID GPR52 Expression (TPM) p-CREB/CREB Fold-Change
CRC-001 150.2 4.5 ± 0.5
CRC-002 12.5 1.1 ± 0.2
CRC-003 210.8 6.2 ± 0.8

| CRC-004 | 95.7 | 3.1 ± 0.4 |

References

Application Notes and Protocols for Measuring ML117 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Techniques for Measuring ML117 Target Engagement

Audience: Researchers, scientists, and drug development professionals.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel small molecule inhibitor targeting the receptor tyrosine kinase c-Kit (CD117). Dysregulation of c-Kit signaling, through overexpression or mutation, is a known driver in various cancers, making it a critical target for therapeutic intervention.[1][2] Establishing that a compound like this compound directly interacts with its intended target in a cellular context is a crucial step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides essential data for correlating compound binding with downstream cellular effects.[3]

These application notes provide detailed protocols for three distinct methods to measure the target engagement of this compound with c-Kit: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a biochemical Fluorescence Polarization assay. Each method offers a different perspective on the drug-target interaction, from direct binding in intact cells to affinity measurements with the purified protein.

c-Kit Signaling Pathway and Inhibition by this compound

The c-Kit receptor is activated upon binding its ligand, Stem Cell Factor (SCF). This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][4][5] This phosphorylation event creates docking sites for various signaling molecules, leading to the activation of multiple downstream pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and migration.[2][4][6] this compound is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of c-Kit, preventing autophosphorylation and subsequent downstream signaling.

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit (CD117) cKit->cKit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK SCF SCF SCF->cKit Binds This compound This compound This compound->cKit Inhibits AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: c-Kit signaling pathway and inhibition by this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When this compound binds to c-Kit, the resulting complex is more resistant to heat-induced denaturation. By heating cell lysates at various temperatures, the amount of soluble, non-denatured c-Kit can be quantified, typically by Western blot. A shift in the melting temperature (Tagg) to a higher temperature in the presence of this compound indicates direct target engagement.[8][9]

Experimental Protocol: CETSA Melt Curve

This protocol determines the change in the thermal stability of endogenous c-Kit upon this compound binding.

  • Cell Culture and Treatment:

    • Culture a human mast cell line (e.g., HMC-1), which endogenously expresses c-Kit, in appropriate media.

    • Seed cells in sufficient quantity for the planned temperature points and treatments.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating and Lysis:

    • Harvest cells and resuspend in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).

    • Heat the aliquots at the designated temperatures for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]

    • Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).[9]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Protein Analysis (Western Blot):

    • Determine the protein concentration of the soluble fractions.

    • Normalize the samples and prepare for SDS-PAGE.

    • Perform Western blot analysis using a primary antibody specific for c-Kit.

    • Use an appropriate secondary antibody and detect the signal. Quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity for each temperature point to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both vehicle and this compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg) for each condition. The difference in Tagg (ΔTagg) represents the thermal shift induced by this compound.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HMC-1) B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat at Various Temperatures C->D E 5. Lyse Cells (Freeze-Thaw) D->E F 6. Centrifuge to Pellet Aggregated Protein E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Western Blot for c-Kit G->H I 9. Quantify & Plot Melt Curve H->I

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA

TreatmentTagg (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (0.1% DMSO)52.5-
This compound (10 µM)58.2+5.7

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding to a specific protein target.[10] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer between a NanoLuc® luciferase donor fused to the target protein (c-Kit) and a fluorescent tracer that binds to the same target.[11] When an unlabeled compound like this compound competes with the tracer for binding to the c-Kit-NanoLuc® fusion, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[12][13]

Experimental Protocol: NanoBRET™ TE
  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a c-Kit-NanoLuc® fusion protein.

    • Plate the transfected cells in a white, 384-well assay plate and incubate for 18-24 hours.[14]

  • Assay Execution:

    • Prepare serial dilutions of the unlabeled this compound compound in Opti-MEM® I Reduced Serum Medium.

    • In a separate tube, prepare the NanoBRET® Kinase Tracer (e.g., Tracer K-10) at a fixed concentration (typically at or below its Kd) in Opti-MEM®.[15]

    • Add the this compound dilutions or vehicle to the assay wells.

    • Add the diluted Tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding equilibrium.

  • Measurement:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.[14]

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[14]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to controls (vehicle for 0% inhibition, a saturating concentration of a known inhibitor for 100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout A 1. Transfect Cells with c-Kit-NanoLuc® Vector B 2. Plate Cells in 384-well Plate A->B C 3. Add this compound Dilutions B->C D 4. Add Fluorescent Tracer C->D E 5. Incubate (2h, 37°C) D->E F 6. Add Nano-Glo® Substrate E->F G 7. Measure Donor & Acceptor Emission F->G H 8. Calculate BRET Ratio & Determine IC50 G->H

Figure 3: Workflow for the NanoBRET™ Target Engagement Assay.
Data Presentation: NanoBRET™ TE

CompoundIntracellular IC50 (nM)
This compound150
Staurosporine (Control)25

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a biochemical assay used to measure the binding affinity of a compound to a purified protein.[16] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) when it binds to a larger molecule, like the c-Kit kinase domain.[16] In a competitive format, unlabeled this compound competes with the fluorescent tracer for binding to c-Kit. This displacement leads to a decrease in fluorescence polarization, which can be used to determine the binding affinity (Ki) of this compound.

Experimental Protocol: FP Competition Assay
  • Reagent Preparation:

    • Purify the recombinant c-Kit kinase domain protein.

    • Synthesize or obtain a suitable fluorescent tracer (e.g., a known c-Kit inhibitor labeled with a fluorophore like TAMRA).

    • Prepare an assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol).[17]

  • Assay Setup (384-well plate):

    • Add assay buffer to all wells.

    • Add serial dilutions of this compound or vehicle (DMSO) to the appropriate wells.

    • Add the purified c-Kit kinase domain at a fixed concentration.

    • Incubate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.[16]

    • Initiate the competition by adding the fluorescent tracer to all wells at a fixed concentration (at or below its Kd).[16]

  • Incubation and Measurement:

    • Incubate the plate for 1-2 hours at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.[18]

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer.

Data Presentation: Fluorescence Polarization
CompoundIC50 (nM)Ki (nM)
This compound8552
Imatinib (Control)12073

Summary and Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. The three methodologies presented here—CETSA, NanoBRET™, and Fluorescence Polarization—provide a multi-faceted approach to confirming and quantifying the interaction of this compound with its target, c-Kit. CETSA confirms target binding in a physiological, intact cell environment by measuring protein stabilization. The NanoBRET™ assay provides quantitative intracellular affinity data in live cells. The biochemical FP assay offers a precise measurement of binding affinity to the isolated kinase domain. Together, these assays provide robust evidence of this compound's mechanism of action, enabling confident progression of the compound through the drug development pipeline.

References

Application Notes and Protocols for Assessing MIN-117 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing assays to evaluate the efficacy of MIN-117, an investigational antidepressant. The protocols detailed below are designed for researchers in drug discovery and pharmacology to characterize the activity of MIN-117 at its molecular targets.

Introduction to MIN-117 and its Mechanism of Action

MIN-117 is a multi-target investigational compound developed for the treatment of Major Depressive Disorder (MDD). Its pharmacological profile is characterized by its interaction with several key neurotransmitter systems implicated in the pathophysiology of depression. MIN-117 acts as an antagonist at serotonin 5-HT1A and 5-HT2A receptors, and as an inhibitor of the serotonin (SERT) and dopamine (DAT) transporters. It has also been reported to have affinity for α1A- and α1B-adrenergic receptors.[1][2] This complex mechanism of action suggests that a multifaceted approach is necessary to fully assess its efficacy in preclinical models.

Data Presentation: In Vitro Efficacy of MIN-117

The following table summarizes the in vitro potency of MIN-117 at its primary molecular targets. This data is crucial for designing experiments and interpreting results.

TargetAssay TypeParameterValue (nmol/L)Cell System/Source
Serotonin Transporter (SERT)Reuptake InhibitionIC506.0Not specified[3]
Dopamine Transporter (DAT)Reuptake InhibitionIC5020Not specified[3]
Norepinephrine Transporter (NET)Reuptake InhibitionIC50170Not specified[3]

Signaling Pathways and Experimental Workflows

To understand the cellular effects of MIN-117, it is essential to visualize its points of intervention in the relevant signaling pathways. The following diagrams illustrate the primary signaling cascades affected by MIN-117 and the general workflows for the key experimental protocols.

MIN117_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_in 5-HT SERT->Serotonin_in DAT DAT Dopamine_in DA DAT->Dopamine_in Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Serotonin (5-HT) Serotonin_vesicle->Synaptic_Cleft_Serotonin Release Dopamine_vesicle Dopamine Vesicle Synaptic_Cleft_Dopamine Dopamine (DA) Dopamine_vesicle->Synaptic_Cleft_Dopamine Release Synaptic_Cleft_Serotonin->SERT Reuptake 5HT1A_R 5-HT1A Receptor Synaptic_Cleft_Serotonin->5HT1A_R 5HT2A_R 5-HT2A Receptor Synaptic_Cleft_Serotonin->5HT2A_R Synaptic_Cleft_Dopamine->DAT Reuptake G_protein_i Gi/o 5HT1A_R->G_protein_i G_protein_q Gq/11 5HT2A_R->G_protein_q Alpha1_R α1-Adrenergic Receptor AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Ca2+ IP3_DAG->Ca_release MIN117 MIN-117 MIN117->SERT Inhibits MIN117->DAT Inhibits MIN117->5HT1A_R Antagonizes MIN117->5HT2A_R Antagonizes MIN117->Alpha1_R Antagonizes

Caption: MIN-117 Signaling Pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional GPCR Assay (e.g., Calcium Flux) cluster_uptake Neurotransmitter Uptake Assay B1 Prepare cell membranes expressing target receptor B2 Incubate membranes with radioligand and MIN-117 B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine Ki value B4->B5 F1 Culture cells expressing target receptor F2 Load cells with fluorescent indicator dye F1->F2 F3 Pre-incubate with MIN-117 F2->F3 F4 Stimulate with receptor agonist F3->F4 F5 Measure fluorescence change F4->F5 F6 Determine IC50 value F5->F6 U1 Prepare synaptosomes or cells expressing transporter U2 Pre-incubate with MIN-117 U1->U2 U3 Add radiolabeled neurotransmitter U2->U3 U4 Terminate uptake and separate from medium U3->U4 U5 Quantify intracellular radioactivity U4->U5 U6 Determine IC50 value U5->U6

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "ML117" did not yield a specific anticancer compound. However, "MLN1117" is the former designation for TAK-117, a selective PI3Kα inhibitor. This technical support center will focus on overcoming resistance to TAK-117 (MLN1117) . The principles and protocols outlined here can serve as a comprehensive guide for researchers facing drug resistance with other targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TAK-117 (MLN1117)?

A1: TAK-117 is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα). In many cancers, the PI3K/AKT/mTOR signaling pathway is constitutively activated, often due to mutations in the PIK3CA gene which encodes the p110α catalytic subunit. This pathway is crucial for cell growth, proliferation, survival, and metabolism. By selectively inhibiting PI3Kα, TAK-117 aims to block this aberrant signaling, leading to decreased proliferation and increased apoptosis in cancer cells dependent on this pathway.

Q2: What are the common mechanisms of acquired resistance to TAK-117?

A2: Acquired resistance to TAK-117 can arise through several mechanisms that allow cancer cells to bypass the inhibition of PI3Kα. These can include:

  • Secondary mutations in PIK3CA: New mutations in the target protein can prevent the drug from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can upregulate parallel signaling pathways to compensate for the inhibition of the PI3K/AKT/mTOR pathway. Common bypass pathways include the MAPK/ERK and JAK/STAT pathways.[1][2]

  • Upregulation of other PI3K isoforms: Increased activity of other PI3K isoforms (β, δ, or γ) can sometimes compensate for the inhibition of the α isoform.

  • Alterations in downstream effectors: Changes in proteins downstream of PI3K, such as loss of function of the tumor suppressor PTEN or activating mutations in AKT, can render the cells less dependent on PI3Kα signaling.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]

Q3: How can I develop a TAK-117-resistant cancer cell line for my experiments?

A3: Developing a drug-resistant cell line is a common method to study resistance mechanisms. A standard approach involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of TAK-117 over a prolonged period. This process mimics the development of acquired resistance in a clinical setting. A detailed protocol for this process is provided in the "Experimental Protocols" section of this guide.

Q4: What are some general strategies to overcome TAK-117 resistance?

A4: Overcoming resistance to TAK-117 often involves combination therapies that target the identified resistance mechanisms. Some promising strategies include:

  • Combination with inhibitors of bypass pathways: If resistance is mediated by the activation of the MAPK/ERK pathway, combining TAK-117 with a MEK or ERK inhibitor can be effective.

  • Targeting downstream effectors: Combining TAK-117 with an mTOR inhibitor (like everolimus or rapamycin) can lead to a more complete blockade of the PI3K/AKT/mTOR pathway.

  • Co-targeting other survival pathways: For example, inhibitors of anti-apoptotic proteins like Bcl-2 may synergize with TAK-117 to induce cell death.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
High variability in IC50 values for TAK-117 between experiments. 1. Inconsistent cell seeding density. 2. Variation in drug concentration preparation. 3. Differences in cell passage number or health. 4. Contamination of cell cultures.1. Ensure precise and consistent cell counting and seeding. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Parental cell line shows unexpected high resistance to TAK-117. 1. The cell line may have intrinsic resistance mechanisms (e.g., PTEN loss, KRAS mutation). 2. Incorrect drug concentration or inactive compound.1. Characterize the baseline signaling pathways of your cell line (e.g., check for mutations in PIK3CA, PTEN status, and activation of parallel pathways). 2. Verify the concentration and activity of your TAK-117 stock.
Resistant cell line shows no significant change in PI3K pathway activation compared to parental cells upon TAK-117 treatment. 1. Resistance is mediated by a bypass pathway. 2. Resistance is due to increased drug efflux.1. Perform a broader phosphoprotein screen to identify activated bypass pathways (e.g., MAPK, JAK/STAT). 2. Use an ABC transporter inhibitor in combination with TAK-117 to see if sensitivity is restored.
Difficulty in detecting protein-protein interactions via Co-IP in resistant cells. 1. The interaction is transient or weak. 2. The antibody is not suitable for immunoprecipitation. 3. Lysis buffer conditions are too harsh.1. Consider using a cross-linking agent before cell lysis. 2. Validate your antibody for IP applications. 3. Optimize the lysis buffer by adjusting salt and detergent concentrations to preserve protein complexes.[4]

Experimental Protocols

Protocol 1: Generation of a TAK-117 Resistant Cancer Cell Line
  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of TAK-117 using a cell viability assay (see Protocol 2).

  • Initial chronic exposure: Culture the parental cells in a medium containing TAK-117 at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

  • Maintain and passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose escalation: Once the cells show a consistent growth rate in the presence of the drug, gradually increase the concentration of TAK-117. A common approach is to double the concentration with each escalation step.

  • Monitor for resistance: At each dose escalation, a subset of cells should be tested for their IC50 to TAK-117 to monitor the development of resistance.

  • Establish the resistant line: Continue the dose escalation until the IC50 of the treated cells is significantly higher (e.g., 5-10 fold) than the parental cell line. At this point, the resistant cell line is established.

  • Characterization and banking: Characterize the resistant cell line for the expression of key proteins and signaling pathway activation. Create a frozen stock of the resistant cells for future experiments.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of TAK-117 concentrations (typically a serial dilution) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for PI3K Pathway Analysis
  • Sample Preparation: Treat parental and resistant cells with TAK-117 for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Protocol 4: Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (the suspected interacting partner).

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka PIP3 PIP3 TAK117 TAK-117 TAK117->PI3Ka Inhibits PIP2 PIP2 PIP2->PIP3 PI3Kα PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of TAK-117.

Resistance_Mechanisms cluster_pathway PI3K/AKT/mTOR Pathway cluster_resistance Resistance Mechanisms PI3Ka PI3Kα AKT AKT PI3Ka->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TAK117 TAK-117 TAK117->PI3Ka Inhibition Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Bypass->Proliferation Downstream Downstream Mutations (e.g., activating AKT mutation) Downstream->Proliferation Efflux Increased Drug Efflux (ABC Transporters) Efflux->TAK117 Reduces intracellular concentration

Caption: Key mechanisms of acquired resistance to TAK-117.

Experimental_Workflow Parental Parental Cell Line Chronic_Exposure Chronic Exposure to Increasing [TAK-117] Parental->Chronic_Exposure Resistant Resistant Cell Line Chronic_Exposure->Resistant Characterization Characterization: - Viability Assays (IC50) - Western Blot (Signaling) - Co-IP (Interactions) - Sequencing (Mutations) Resistant->Characterization

Caption: Workflow for developing and characterizing a TAK-117 resistant cell line.

References

Technical Support Center: Managing Drug-Induced Hyperglycemia In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperglycemia as a side effect of investigational compounds, such as ML117, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated blood glucose levels in our animal models following administration of our test compound. What are the potential mechanisms?

A1: Drug-induced hyperglycemia can occur through various mechanisms. The most common include increased insulin resistance, direct effects on pancreatic beta-cell function leading to decreased insulin secretion, or increased hepatic glucose production.[1][2][3] Some compounds may also lead to weight gain, which can indirectly contribute to insulin resistance.[1] It is crucial to investigate the specific mechanism of your compound to develop an appropriate management strategy.

Q2: What are the initial steps to confirm and characterize compound-induced hyperglycemia?

A2: The first step is to establish a baseline blood glucose level for your animal model before compound administration. Subsequently, monitor blood glucose at regular intervals post-administration to create a glycemic profile. An intraperitoneal glucose tolerance test (IPGTT) can be performed to assess glucose metabolism and insulin sensitivity.[4]

Q3: How frequently should we monitor blood glucose levels in our experimental animals?

A3: For acute studies, monitoring can be performed at baseline (pre-dose), and then at several time points post-dose (e.g., 1, 2, 4, 6, and 24 hours) to capture the peak effect and duration of hyperglycemia. For chronic studies, daily monitoring for the first week is recommended to assess the initial impact, followed by weekly monitoring once a stable pattern is observed.[5]

Q4: What are the best practices for blood glucose monitoring in mice and rats?

A4: Blood glucose monitoring is best performed on conscious animals to avoid the confounding effects of anesthesia on glucose levels.[6] For mice, blood samples can be obtained from the tail tip. For rats, the lateral tail vein is a suitable site.[6] To minimize stress, use appropriate restraint methods and limit the duration of the procedure.[6] For continuous monitoring in freely moving mice, subcutaneous glucose sensors are a modern alternative that avoids repeated handling and bleeding.[7][8]

Troubleshooting Guides

Issue 1: Unexpectedly High and Persistent Hyperglycemia

Potential Cause: The dose of the investigational compound may be too high, leading to severe metabolic disruption. The compound might have a direct toxic effect on pancreatic beta cells.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine if the hyperglycemic effect is dose-dependent.

  • Histopathology: At the end of the study, perform a histopathological examination of the pancreas to assess islet cell morphology and identify any signs of beta-cell damage or inflammation.

  • Insulin Level Measurement: Measure plasma insulin levels to differentiate between insulin resistance (high insulin) and beta-cell dysfunction (low insulin).

Issue 2: High Variability in Blood Glucose Readings

Potential Cause: Variability can be introduced by inconsistent sampling times, stress during handling, or variations in food intake.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all blood sampling occurs at the same time of day, preferably after a consistent fasting period.

  • Acclimatize Animals: Acclimatize the animals to the handling and blood collection procedures to minimize stress-induced glucose fluctuations.

  • Control Food Intake: For precise measurements like a glucose tolerance test, fasting is required. For routine monitoring, ensure ad libitum access to food and water is consistent across all cages.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

Objective: To measure blood glucose levels in mice.

Materials:

  • Glucometer and glucose test strips

  • Sterile lancets or scalpel blades

  • Gauze pads

  • Restrainer for mice

Procedure:

  • Gently restrain the mouse using a commercial restrainer.

  • Warm the tail with a warm, damp cloth or under a warming lamp to increase blood flow.

  • Make a small nick (less than 2 mm) at the very tip of the tail, distal to the bone, using a sterile lancet or scalpel.[6]

  • Gently ‘milk’ the tail from the base towards the tip to obtain a small drop of blood.[6]

  • Apply the blood drop to the glucose test strip and record the reading from the glucometer.

  • Apply gentle pressure to the tail tip with a gauze pad to stop the bleeding.

  • Return the mouse to its home cage and monitor for any adverse effects.[6]

For serial sampling, a 2-hour recovery period between samples is recommended. Subsequent samples can be obtained by gently removing the scab.[6]

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.[4]

Materials:

  • Sterile 50% dextrose solution

  • Sterile saline

  • Syringes and needles (26G)

  • Blood glucose monitoring supplies (as above)

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Record the baseline body weight.

  • At time 0, measure the baseline blood glucose level from the tail vein as described in Protocol 1.

  • Administer a sterile glucose solution (typically 2g/kg body weight, prepared from a 50% dextrose stock diluted in sterile saline) via intraperitoneal (IP) injection.[4]

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[4]

  • Plot the blood glucose levels over time to visualize the glucose excursion curve.

Quantitative Data Summary

Table 1: Example Data from an Intraperitoneal Glucose Tolerance Test (IPGTT)

Time Point (minutes)Vehicle Control (mg/dL)Compound X (mg/dL)
0 (Baseline)85 ± 5150 ± 10
15250 ± 20380 ± 25
30200 ± 15350 ± 20
60120 ± 10280 ± 15
12090 ± 8200 ± 12
Data are presented as Mean ± SEM.

Signaling Pathways and Workflows

Signaling Pathways in Hyperglycemia

Hyperglycemia can activate several intracellular signaling pathways that contribute to cellular dysfunction.[9][10][11] These include the polyol pathway, the hexosamine pathway, the protein kinase C (PKC) pathway, and the accumulation of advanced glycation end-products (AGEs).[10][11] These pathways collectively increase oxidative stress, a key factor in the complications associated with prolonged high blood sugar.[10][12]

Hyperglycemia_Signaling cluster_upstream Upstream Trigger cluster_pathways Key Signaling Pathways cluster_downstream Downstream Effect Hyperglycemia Hyperglycemia Polyol Polyol Pathway Hyperglycemia->Polyol Hexosamine Hexosamine Pathway Hyperglycemia->Hexosamine PKC PKC Pathway Hyperglycemia->PKC AGEs AGEs Formation Hyperglycemia->AGEs ROS Increased Oxidative Stress (ROS) Polyol->ROS Hexosamine->ROS PKC->ROS AGEs->ROS Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_mechanistic Mechanistic Investigation cluster_management Management Strategy A Observe Hyperglycemia Post-Compound Administration B Establish Dose-Response Relationship A->B Confirm & Quantify C Conduct Glucose Tolerance Test (IPGTT) B->C Assess Metabolism D Measure Plasma Insulin Levels C->D Determine Insulin Status E Pancreatic Histopathology D->E Investigate Mechanism F Assess Insulin Signaling (e.g., Western Blot) D->F Investigate Mechanism G Develop Management Plan (e.g., Dose Adjustment, Co-medication) E->G Inform Strategy F->G Inform Strategy

References

Technical Support Center: Optimizing ML117 Dosing to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosing of ML117 (also known as TAK-117, MLN1117, or Serabelisib), a potent and selective PI3Kα inhibitor, to minimize toxicity in preclinical research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

A1: this compound is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[3] By selectively inhibiting PI3Kα, this compound aims to block downstream signaling in cancer cells, leading to apoptosis and inhibition of tumor growth.[3]

However, the PI3K/AKT/mTOR pathway is also crucial for normal physiological processes in various tissues. On-target inhibition of PI3Kα in healthy tissues is the primary driver of this compound's toxicity. The most commonly observed toxicities associated with PI3Kα inhibitors are hyperglycemia and rash.[4]

Q2: What are the most common toxicities observed with this compound?

A2: Clinical and preclinical studies have identified the following key toxicities associated with this compound:

  • Hepatotoxicity: Dose-limiting elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed, particularly with continuous daily dosing.[5]

  • Hyperglycemia: Inhibition of PI3Kα can interfere with insulin signaling, leading to elevated blood glucose levels.[4]

  • Nausea and Diarrhea: These gastrointestinal side effects are also commonly reported.[6]

Q3: How can this compound dosing be optimized to minimize these toxicities?

A3: A key strategy to mitigate this compound-associated toxicities is the implementation of an intermittent dosing schedule. A phase I clinical trial demonstrated that administering this compound three times a week (e.g., Monday-Wednesday-Friday or Monday-Tuesday-Wednesday) was better tolerated than continuous daily dosing.[5] This intermittent schedule allowed for the administration of higher total weekly doses with a more manageable safety profile, particularly regarding liver enzyme elevations.[5]

Q4: What are the recommended starting points for in vitro and in vivo dosing?

A4: For in vitro studies, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both efficacy in your cancer cell line of interest and toxicity in relevant normal cell lines (e.g., hepatocytes, pancreatic beta cells). For in vivo studies, a maximum tolerated dose (MTD) study is essential to establish a safe and effective dose range. Preclinical studies in rats and monkeys have shown that doses up to 50 mg/kg/day were well-tolerated.[5] However, the MTD should be determined for the specific animal model and dosing schedule being used.

Troubleshooting Guides

In Vitro Experimentation
IssuePossible Cause(s)Troubleshooting Steps
High cytotoxicity in normal cell lines at effective cancer cell line concentrations. On-target toxicity in cells highly dependent on the PI3Kα pathway.1. Confirm Target Dependence: Ensure your cancer cell line harbors a PIK3CA mutation or is otherwise dependent on the PI3Kα pathway for survival. 2. Use Co-culture Models: Evaluate toxicity in more physiologically relevant models, such as co-cultures of cancer cells with normal cells. 3. Evaluate Intermittent Dosing: Mimic intermittent dosing schedules in vitro by treating cells for a defined period, followed by a drug-free period.
Inconsistent results in cell viability assays. Assay variability, cell seeding density, or compound solubility issues.1. Optimize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.[7] 2. Check Compound Solubility: Visually inspect for precipitate. If necessary, adjust the solvent or use a fresh stock solution. 3. Include Proper Controls: Always include vehicle-only controls and untreated controls.[1]
In Vivo Experimentation
IssuePossible Cause(s)Troubleshooting Steps
Significant animal weight loss or signs of distress. Dose is above the maximum tolerated dose (MTD).1. Perform a Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the MTD.[8] 2. Implement Intermittent Dosing: Switch to a three-times-weekly dosing schedule.[5] 3. Monitor Blood Glucose: Regularly monitor blood glucose levels to manage hyperglycemia.
Elevated liver enzymes in blood work. Hepatotoxicity, a known on-target effect of this compound.1. Reduce the Dose: Lower the administered dose to a level that maintains efficacy while minimizing liver toxicity. 2. Switch to Intermittent Dosing: This has been shown to reduce the incidence of severe ALT/AST elevations.[5] 3. Histopathological Analysis: At the end of the study, perform a histological examination of the liver to assess for tissue damage.

Data Summary

Clinical Toxicity of TAK-117 (Phase I Study)
Dosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Grade ≥3 Adverse Events (Drug-Related)Grade ≥3 Hyperglycemia
Once Daily150 mgGrade ≥3 ALT/AST elevations25%0%
Monday-Wednesday-Friday (MWF)900 mgNausea, vomiting, diarrhea, hyperglycemia, decreased appetite22%7%
Monday-Tuesday-Wednesday (MTuW)900 mgNausea35%15%

Data compiled from a first-in-human, phase I dose-escalation study of TAK-117.[5]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[9][10]

Materials:

  • This compound (TAK-117)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium and supplements

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Maximum Tolerated Dose (MTD) Determination

This protocol provides a general framework for determining the MTD of this compound in a rodent model.[8][11]

Materials:

  • This compound (TAK-117)

  • Appropriate vehicle for in vivo administration

  • Rodent model (e.g., mice or rats)

Procedure:

  • Dose Selection: Based on available preclinical data and literature on similar compounds, select a range of doses to test.

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group. A typical group size is 3-5 animals.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) according to the desired schedule (e.g., daily or intermittent).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce other signs of severe toxicity.

  • Pathology: At the end of the study, perform a complete necropsy and collect tissues for histopathological analysis, paying close attention to the liver. Collect blood for clinical chemistry analysis, including liver enzymes and glucose levels.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Toxicity On-Target Toxicity (Hepatotoxicity, Hyperglycemia) PI3K->Toxicity This compound This compound (TAK-117) This compound->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhib Inhibition of Apoptosis (e.g., via Bad, Casp9) AKT->Apoptosis_Inhib CellCycle_Prog Cell Cycle Progression (e.g., via p27, GSK3β) AKT->CellCycle_Prog Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: this compound inhibits PI3Kα, blocking downstream signaling for cell survival and proliferation, but also causing on-target toxicities.

Experimental_Workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment cluster_optimization Dosing Optimization A Dose-Response in Cancer & Normal Cells (e.g., MTT Assay) B Determine IC50 for Cytotoxicity A->B C Maximum Tolerated Dose (MTD) Study (Dose Escalation) B->C Inform In Vivo Dose Selection D Monitor for Clinical Signs (Weight loss, etc.) C->D E Blood Chemistry & Histopathology (Liver, etc.) D->E F Evaluate Intermittent Dosing Schedule E->F Identify Dose-Limiting Toxicities G Establish Therapeutic Window F->G

Caption: Workflow for optimizing this compound dosing by integrating in vitro and in vivo toxicity assessments.

References

Navigating Inconsistent Results with Novel Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter variability in experimental outcomes when working with novel chemical entities. This guide provides a structured approach to troubleshooting inconsistent results, using a hypothetical small molecule inhibitor, designated "ML117," as an example. The principles and methodologies outlined here are broadly applicable to a wide range of research compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound in our cell-based assay. What are the potential causes?

A1: Inconsistent IC50 values for a compound like this compound can stem from several factors. These can be broadly categorized into issues related to the compound itself, the assay conditions, and cell culture variability. It is crucial to systematically investigate each of these potential sources of error.

Q2: How can we be sure that this compound is stable in our assay media?

A2: Compound stability is a critical factor. Instability can lead to a decrease in the effective concentration of the inhibitor over the course of the experiment, resulting in artificially high IC50 values. To assess stability, you can incubate this compound in the assay media for the duration of the experiment and then analyze the remaining compound concentration using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Q3: Could off-target effects of this compound be contributing to the inconsistent results?

A3: Yes, off-target effects are a common concern with novel inhibitors. If this compound interacts with other cellular components besides its intended target, it could lead to unexpected biological responses and variability in your results. Consider performing a counterscreen against a panel of related targets or using a structurally unrelated inhibitor of the same target to see if you observe similar effects.

Troubleshooting Guides

Issue: High Well-to-Well Variability in Plate-Based Assays

High variability between replicate wells can obscure the true effect of this compound. Follow this guide to diagnose and mitigate this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Review cell counting and seeding protocols. Use an automated cell counter for better accuracy. Perform a cell viability assay (e.g., Trypan Blue) before seeding.Consistent cell numbers across all wells at the start of the experiment.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.Reduced variability between inner and outer wells of the plate.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition. Determine the solubility of this compound in your assay media.No visible precipitate. The compound remains in solution throughout the assay.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.Improved precision and accuracy of reagent and compound addition.
Issue: Batch-to-Batch Variability of this compound

If you are observing different results with different batches of this compound, it is essential to verify the identity and purity of each batch.

Verification Protocol:

Analysis Methodology Acceptance Criteria
Identity Verification Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)The spectral data should match the expected structure of this compound.
Purity Assessment High-Performance Liquid Chromatography (HPLC)Purity should be ≥95% (or as specified for the study).
Solubility Confirmation Kinetic or Thermodynamic Solubility AssaysThe measured solubility should be consistent across batches.

Experimental Protocols

Standard Protocol for Determining the IC50 of this compound in a Cell-Based Proliferation Assay

This protocol outlines a typical workflow for assessing the potency of a novel inhibitor like this compound.

  • Cell Culture: Culture the target cell line under recommended conditions. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well microplate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in assay media to create a range of concentrations.

  • Compound Treatment: Add the diluted this compound solutions to the appropriate wells of the cell plate. Include vehicle control (media with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assay: Add a cell viability reagent (e.g., resazurin-based or ATP-based) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results for this compound Compound_Check Verify Compound Integrity (Purity, Identity, Stability) Start->Compound_Check Assay_Check Evaluate Assay Parameters (Cell Density, Incubation Time) Start->Assay_Check Cell_Check Assess Cell Health & Culture (Passage Number, Viability) Start->Cell_Check Inconsistent Results Still Inconsistent Compound_Check->Inconsistent Issues Found & Corrected Assay_Check->Inconsistent Parameters Optimized Cell_Check->Inconsistent Culture Standardized Consistent Consistent Results Inconsistent->Consistent

Caption: A logical workflow for diagnosing the root cause of inconsistent IC50 values.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilution of this compound A->B C 3. Treat Cells with this compound B->C D 4. Incubate for 72 hours C->D E 5. Add Viability Reagent D->E F 6. Read Plate E->F G 7. Analyze Data & Determine IC50 F->G

Caption: A typical experimental workflow for determining the IC50 of a compound.

ML117 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML117, a known inhibitor of NADPH oxidase 1 (Nox1).

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a specific inhibitor of NADPH oxidase 1 (Nox1).[1][2][3][4] Its primary mechanism of action is the reduction of superoxide (O₂⁻) production by Nox1.[1][2][3][4] This, in turn, affects downstream signaling pathways that are dependent on reactive oxygen species (ROS).

Q2: What are the known downstream effects of this compound?

By inhibiting Nox1-derived ROS, this compound has been shown to attenuate high glucose-induced dynein ATPase activity and the formation of autophagolysosomes in coronary arterial myocytes.[1][4] It also reverses the decrease in membrane CD38 protein levels caused by the overexpression of Rac1 and Vav2.[2][3]

Q3: I am observing unexpected cellular toxicity or phenotypes after this compound treatment. Could this be due to off-target effects?

While this compound is reported as a specific Nox1 inhibitor, all small molecules have the potential for off-target effects. Unexpected cytotoxicity or phenotypes could arise from the inhibition of other related NADPH oxidase isoforms or other unforeseen interactions. To investigate this, it is recommended to perform control experiments, such as using a structurally different Nox1 inhibitor or using siRNA to knock down Nox1 and observing if the phenotype is replicated.

Q4: How can I confirm that the observed effects in my experiment are specifically due to Nox1 inhibition?

To confirm the specificity of this compound's action in your experimental model, consider the following approaches:

  • Rescue Experiments: After treatment with this compound, attempt to rescue the phenotype by introducing a downstream product of Nox1 activity, such as a controlled amount of exogenous H₂O₂.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Nox1 expression. If the phenotype of Nox1 knockdown/knockout matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.

  • Use of a Second, Structurally Unrelated Inhibitor: Corroborate your findings by using another validated Nox1 inhibitor with a different chemical scaffold.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent results between experiments - this compound degradation- Cell passage number variability- Inconsistent treatment duration or concentration- Prepare fresh stock solutions of this compound regularly.- Use cells within a consistent and low passage number range.- Ensure precise timing and concentration of this compound application.
No observable effect of this compound - Insufficient concentration- Low Nox1 expression in the cell model- this compound inactivity- Perform a dose-response curve to determine the optimal concentration.- Confirm Nox1 expression in your cell line using qPCR or Western blot.- Test the activity of your this compound stock on a cell line with known high Nox1 expression.
High levels of cell death - Off-target toxicity- On-target toxicity in your specific cell model- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.- Lower the concentration of this compound and/or reduce the treatment duration.- Investigate potential off-targets (see Q3 and Q4 in FAQs).

Experimental Protocols

Protocol 1: Measurement of Superoxide (O₂⁻) Production

This protocol is adapted from studies demonstrating the effect of this compound on O₂⁻ production.[1]

Materials:

  • Cell culture medium

  • This compound

  • Dihydroethidium (DHE)

  • Fluorescence microscope or plate reader

Procedure:

  • Plate cells to the desired confluency and allow them to adhere overnight.

  • Pre-treat the cells with this compound at the desired concentration for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induce O₂⁻ production if necessary (e.g., with high glucose treatment).

  • Incubate the cells with DHE (typically 2-10 µM) for 15-30 minutes in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence at an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

Protocol 2: Assessment of Autophagolysosome Formation

This protocol is based on the methods used to show this compound's effect on autophagy.[1][4]

Materials:

  • Acridine Orange

  • Fluorescence microscope

  • This compound

Procedure:

  • Treat cells with this compound and/or an autophagy inducer (e.g., high glucose).

  • Incubate the cells with Acridine Orange (1 µg/mL) for 15 minutes.

  • Wash the cells with PBS.

  • Observe the cells under a fluorescence microscope. Green fluorescence indicates the cytoplasm and nucleus, while red fluorescence indicates acidic compartments like autophagolysosomes.

  • Quantify the red-to-green fluorescence ratio to assess autophagolysosome formation.

Signaling Pathways and Workflows

ML117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nox1 Nox1 ROS ROS (O₂⁻) Nox1->ROS produces Rac1_Vav2 Rac1/Vav2 Rac1_Vav2->Nox1 activates NAADP NAADP ROS->NAADP activates Ca2_release Lysosomal Ca²⁺ Release NAADP->Ca2_release Dynein Dynein Activation Ca2_release->Dynein Autophagy Autophagy Maturation Dynein->Autophagy This compound This compound This compound->Nox1 inhibits

Caption: Signaling pathway inhibited by this compound.

Off_Target_Mitigation_Workflow start Observe Unexpected Phenotype with this compound dose_response Perform Dose-Response and Viability Assays start->dose_response is_toxic Is Phenotype Due to General Toxicity? dose_response->is_toxic lower_dose Lower Concentration / Optimize Treatment Time is_toxic->lower_dose Yes specificity_tests Conduct Specificity Controls is_toxic->specificity_tests No lower_dose->specificity_tests knockdown Nox1 Knockdown (siRNA/CRISPR) specificity_tests->knockdown second_inhibitor Use Structurally Different Nox1 Inhibitor specificity_tests->second_inhibitor rescue_exp Perform Rescue Experiment specificity_tests->rescue_exp compare_phenotypes Compare Phenotypes knockdown->compare_phenotypes second_inhibitor->compare_phenotypes rescue_exp->compare_phenotypes on_target Phenotype is Likely On-Target compare_phenotypes->on_target Match off_target Phenotype is Likely Off-Target compare_phenotypes->off_target Mismatch

Caption: Workflow to mitigate and identify off-target effects.

References

Technical Support Center: Improving the In Vivo Bioavailability of TAK-117

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of TAK-117 (serabelisib), a selective PI3Kα inhibitor.

Understanding the Challenge: The Bioavailability of TAK-117

TAK-117 is an orally administered kinase inhibitor.[1] However, its effectiveness can be limited by challenges related to its formulation and absorption in the body. Clinical studies have revealed that TAK-117's bioavailability is significantly influenced by external factors, highlighting the need for careful formulation strategies.[2] Key challenges include poor water solubility and a pH-dependent solubility profile.[2]

A clinical study in healthy subjects demonstrated that co-administration of TAK-117 with a high-fat meal increased its systemic exposure. Conversely, its bioavailability was drastically reduced when taken with lansoprazole, a medication that raises intragastric pH.[2] This underscores the critical role of the gastrointestinal environment in the absorption of TAK-117.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with TAK-117 are showing low and inconsistent oral bioavailability. What are the likely causes?

A1: Low and variable oral bioavailability of TAK-117 is often attributed to its poor aqueous solubility and pH-dependent absorption.[2] The amount of drug that dissolves in the gastrointestinal fluids can be insufficient for consistent absorption. Furthermore, variations in gastric pH between subjects can lead to high variability in drug exposure.

Q2: How does food impact the bioavailability of TAK-117?

A2: A clinical study has shown that administering TAK-117 with a high-fat meal can increase its systemic exposure.[2] This is likely due to several factors, including increased drug solubilization by bile salts, which are released in response to food, and potentially delayed gastric emptying, which allows for a longer absorption window in the upper small intestine.

Q3: Why did co-administration with a proton pump inhibitor (lansoprazole) dramatically decrease TAK-117's bioavailability?

A3: Proton pump inhibitors increase the pH of the stomach. The significant decrease in TAK-117 bioavailability when co-administered with lansoprazole strongly suggests that TAK-117 has higher solubility in acidic environments.[2] By increasing the gastric pH, lansoprazole reduces the dissolution of TAK-117, leading to lower absorption.

Q4: What formulation strategies can I explore to improve the in vivo bioavailability of TAK-117?

A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like TAK-117. These include:

  • Solid Dispersions: Dispersing TAK-117 in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and extent.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of lipophilic drugs.[4]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.

Q5: What are the key physicochemical properties of TAK-117 that I should consider for formulation development?

  • Solubility: TAK-117 has poor water solubility.[2] A key step is to determine its solubility profile at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Lipophilicity (LogP): The calculated XLogP3 for serabelisib is 2.3, suggesting moderate lipophilicity.[5] This property is important for assessing its suitability for lipid-based formulations.

  • pKa: The pKa value(s) will provide insight into the ionization state of the molecule at different pH levels, which directly impacts its solubility. While not publicly available, this can be predicted using computational tools or determined experimentally.

  • Molecular Weight: The molecular weight of serabelisib is 363.4 g/mol .[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Cmax and AUC in preclinical studies Poor dissolution of TAK-117 in the GI tract.Implement a bioavailability-enhancing formulation such as a solid dispersion or SEDDS.
High inter-animal variability in pharmacokinetic data Inconsistent dissolution due to variations in gastric pH among animals.Utilize a formulation that provides for more consistent dissolution, such as a solid dispersion, to minimize the impact of physiological pH differences.
Precipitation of the drug in the GI tract upon dilution of a liquid formulation The drug is soluble in the dosing vehicle but precipitates when it encounters the aqueous environment of the stomach.Consider formulating a solid dispersion or a SEDDS, which are designed to maintain the drug in a solubilized or finely dispersed state upon dilution.
Formulation is difficult to prepare or handle (e.g., poor flow, aggregation) The physicochemical properties of the formulation components are not optimized.Re-evaluate the choice of excipients. For solid dispersions, consider different polymers. For SEDDS, screen a wider range of oils, surfactants, and co-solvents.

Data Presentation

Table 1: Summary of Clinical Pharmacokinetic Data for TAK-117

Parameter Tablet vs. Capsule (Fasting) Fed vs. Fasted With Lansoprazole vs. Alone (Fasting)
Geometric Mean Ratio of AUC 1.531.500.02
90% Confidence Interval 0.93 - 2.511.00 - 2.250.01 - 0.04

Data sourced from a clinical biopharmaceutics study.[2]

Experimental Protocols

Protocol 1: Preparation of a TAK-117 Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of TAK-117 to enhance its dissolution rate.

Materials:

  • TAK-117 (serabelisib)

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve TAK-117 and the chosen hydrophilic polymer in the selected solvent system. A common starting point is a 1:3 drug-to-polymer weight ratio. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure.

  • Drying: Transfer the resulting thin film to a vacuum oven and dry overnight at 40°C to remove any residual solvent.

  • Milling and Sieving: Gently scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Drug Content: Determine the actual drug loading in the solid dispersion using a validated analytical method (e.g., HPLC).

    • In Vitro Dissolution: Perform dissolution testing in relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the unformulated TAK-117.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of TAK-117 within the dispersion.

Protocol 2: Formulation of a TAK-117 Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation of TAK-117 that forms a fine emulsion upon contact with aqueous media.

Materials:

  • TAK-117 (serabelisib)

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vials

  • Magnetic stirrer

Procedure:

  • Excipient Screening: Determine the solubility of TAK-117 in various oils, surfactants, and co-solvents to identify components that provide good solubilization.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the predetermined amount of TAK-117 to the mixture.

    • Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution/Dispersion Testing: Evaluate the release of TAK-117 from the SEDDS in various dissolution media.

Protocol 3: In Vivo Pharmacokinetic Study of a TAK-117 Formulation in Rats

Objective: To evaluate the in vivo oral bioavailability of a novel TAK-117 formulation compared to a simple suspension.

Materials:

  • TAK-117 formulation (e.g., solid dispersion or SEDDS)

  • TAK-117 simple suspension (e.g., in 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Validated LC-MS/MS method for TAK-117 quantification in plasma

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into two groups: one receiving the test formulation and the other receiving the control suspension.

    • Administer the formulations via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for TAK-117 concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).

Visualizations

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation TAK117 TAK-117 TAK117->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of TAK-117.

G cluster_0 Workflow for Developing a Bioavailability-Enhanced Formulation of TAK-117 Start Start: Low Bioavailability of TAK-117 Physicochem Characterize Physicochemical Properties (Solubility, pKa, LogP) Start->Physicochem Formulation Select Formulation Strategy Physicochem->Formulation SolidDispersion Solid Dispersion Formulation->SolidDispersion SEDDS SEDDS Formulation->SEDDS InVitro In Vitro Characterization (Dissolution, Droplet Size) SolidDispersion->InVitro SEDDS->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) InVitro->InVivo Analysis Analyze PK Data (Cmax, AUC) InVivo->Analysis End End: Optimized Formulation with Improved Bioavailability Analysis->End

Caption: A logical workflow for the development and testing of improved TAK-117 formulations.

G cluster_0 Troubleshooting Logic for Poor In Vivo Performance of TAK-117 Problem Problem: Low/Variable In Vivo Exposure Cause1 Is the issue likely dissolution-limited? Problem->Cause1 Cause2 Is there high inter-animal variability? Cause1->Cause2 No Solution1 Implement bioavailability enhancement strategy (Solid Dispersion, SEDDS) Cause1->Solution1 Yes Solution2 Use a formulation that minimizes the effect of physiological pH (e.g., Solid Dispersion) Cause2->Solution2 Yes CheckFormulation Is the formulation physically stable and easy to administer? Solution1->CheckFormulation Solution2->CheckFormulation OptimizeExcipients Optimize excipients and preparation method CheckFormulation->OptimizeExcipients No

Caption: A decision-making diagram for troubleshooting poor in vivo results with TAK-117.

References

Technical Support Center: Dealing with ML117 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for handling poorly soluble compounds in vitro, using "ML117" as a placeholder. Specific experimental conditions for any compound must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This common issue, known as "precipitation upon dilution," occurs because this compound is likely much more soluble in an organic solvent like DMSO than in your aqueous assay buffer.[1] When you dilute the stock solution, the percentage of DMSO decreases significantly, and the aqueous buffer cannot keep the compound dissolved.

Here are some strategies to address this:

  • Reduce the final concentration of this compound: Your assay might be sensitive enough to work at a lower, more soluble concentration.

  • Optimize the final DMSO concentration: Try to maintain the highest final DMSO concentration that your assay can tolerate (typically ≤1%) to help with solubility.[1]

  • Use an intermediate dilution step: Instead of diluting the stock directly into the final aqueous buffer, perform a serial dilution. For instance, first, dilute the stock into a mixture of your buffer and a higher concentration of DMSO, and then perform the final dilution.[1]

  • Vigorous mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and uniform dispersion by vortexing or pipetting vigorously to prevent precipitation.[2]

Q2: My experimental results with this compound are inconsistent and not dose-dependent. Could this be a solubility issue?

A2: Yes, inconsistent and non-dose-dependent results are classic signs of a compound precipitating in the assay.[1] The compound may be falling out of solution at higher concentrations, leading to unreliable data. It is crucial to determine the kinetic solubility of this compound in your final assay buffer to identify the maximum soluble concentration.[1] Visually inspecting your assay plates under a microscope can also help confirm if precipitation is occurring.[1]

Q3: What should I do if my this compound stock solution is hazy or has visible particles?

A3: A hazy or particulate stock solution indicates that the compound is not fully dissolved.[1] Here are some steps to take:

  • Gentle warming: If this compound is heat-stable, gently warming the solution (e.g., to 37°C) can aid dissolution.[2][3]

  • Sonication: Using a bath sonicator for 5-10 minutes can help break down aggregates and improve solubility.[2]

  • Increase solvent volume: If the concentration is too high, you may need to add more solvent to fully dissolve the compound.[1]

Q4: How should I store my this compound stock solution?

A4: To minimize degradation and prevent the compound from coming out of solution, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Always prepare fresh dilutions for each experiment.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the co-solvent concentration is too low.1. Increase the final concentration of the co-solvent (e.g., DMSO) if the assay allows. 2. Test alternative co-solvents or a mixture of co-solvents. 3. Lower the final concentration of the compound. 4. If the compound has ionizable groups, investigate modifying the buffer's pH.[1][2]
Loss of compound activity over time in prepared solutions. The compound may be unstable or precipitating out of solution during storage.1. Prepare fresh solutions immediately before use. 2. Assess the stability of the compound in the chosen solvent and buffer system. 3. Store stock solutions at -80°C and minimize freeze-thaw cycles.[1][2]
High background or artifacts in cell-based assays. The compound may be precipitating and causing light scattering or interacting with assay components.1. Perform a solubility test in the final assay medium. You can measure turbidity using a plate reader at a wavelength of 500 nm or higher.[3] 2. Exclude data from concentrations at or above the solubility limit.[3]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

Solvent Type Typical Starting Concentration Advantages Disadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.[2]
PBS (pH 7.4) Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.Very low solubility for many small molecule inhibitors.[2]
PEG 400 PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.High viscosity; may not be suitable for all in vitro applications.[2]
1 N HCl / 1 N NaOH Acid/BaseFormulation dependentCan solubilize basic/acidic compounds by forming salts.Extreme pH can degrade the compound and is unsuitable for most biological assays.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.[2]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, provided the compound is stable under these conditions.[2][3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Assessing the Kinetic Solubility of this compound in Aqueous Buffer
  • Prepare Stock Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[2]

  • Prepare Final Aqueous Solution: Add a small, consistent volume of each DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[2]

  • Incubation: Incubate the samples at room temperature or 37°C for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each sample for any signs of precipitation.

  • Turbidity Measurement (Optional): For a more quantitative measure, transfer the samples to a 96-well plate and measure the absorbance at a wavelength where the compound does not absorb (e.g., 500-600 nm) to assess turbidity.[3] An increase in absorbance indicates precipitation.

Visualizations

G start Start: this compound Solubility Issue check_stock Is the stock solution clear? start->check_stock dissolve_stock Troubleshoot Stock: - Sonicate - Gently warm - Increase solvent check_stock->dissolve_stock No check_dilution Does precipitation occur upon dilution? check_stock->check_dilution Yes dissolve_stock->check_stock optimize_dilution Optimize Dilution Protocol: - Reduce final concentration - Use intermediate dilution - Increase final DMSO % check_dilution->optimize_dilution Yes check_assay Are assay results inconsistent? check_dilution->check_assay No optimize_dilution->check_dilution determine_solubility Determine Kinetic Solubility in Assay Buffer check_assay->determine_solubility Yes end End: Soluble Compound in Assay check_assay->end No adjust_assay Adjust Assay: - Use concentrations below solubility limit - Consider alternative solvents/formulations determine_solubility->adjust_assay adjust_assay->end

Caption: Troubleshooting workflow for this compound solubility issues.

G This compound This compound Receptor Receptor X This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Y KinaseB->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

References

identifying biomarkers of response to ML117

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving MGTA-117. The content is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is MGTA-117 and what is its mechanism of action?

MGTA-117 is an investigational antibody-drug conjugate (ADC).[1][2][3] It is composed of a human monoclonal antibody that targets the CD117 receptor (also known as c-Kit), linked to a cytotoxic payload called amanitin.[2][3] The proposed mechanism of action involves the antibody binding to CD117 on the surface of target cells. Following binding, the ADC is internalized, and the amanitin payload is released, which then inhibits RNA polymerase II, ultimately leading to apoptosis (programmed cell death) of the CD117-expressing cell.[2][3] The antibody component also acts as an antagonist to the natural ligand for CD117 (stem cell factor), providing a dual mechanism for depleting target cells.[2][4]

Q2: What is the primary biomarker for identifying potential responders to MGTA-117?

The primary and essential biomarker for determining potential response to MGTA-117 is the cell surface expression of the CD117 receptor .[2][5][6] Clinical trials for MGTA-117 specifically enrolled patients with CD117-positive acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS).[5][6][7] Therefore, a robust and validated assessment of CD117 expression on target cells is a critical first step in any preclinical or clinical investigation of MGTA-117.

Q3: What is the clinical status of MGTA-117?

The Phase 1/2 clinical trial (NCT05223699) for MGTA-117 in patients with relapsed/refractory AML and MDS has been voluntarily paused by Magenta Therapeutics.[2][5][6][8] This decision was made following a Grade 5 serious adverse event (a patient death) that was deemed possibly related to the treatment.[4][5][8] Researchers should be aware of the safety concerns that led to the trial's halt.

Q4: What were the key objectives and findings of the MGTA-117 clinical trial before it was paused?

The primary goals of the Phase 1/2 trial were to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-leukemic activity of MGTA-117.[4][5][9] A key objective was to establish a minimum safe and biologically effective dose, with CD117 receptor occupancy in circulating leukemic blasts being a primary measure.[7][10]

Initial findings from the trial indicated that MGTA-117 was generally well-tolerated at lower doses, with evidence of target engagement.[6][11] The drug demonstrated rapid clearance from the blood and bound to CD117-expressing cells as intended.[11][12] There was also evidence of dose-dependent depletion of target cells in both the blood and bone marrow.[12][13] However, serious adverse events, including dose-limiting toxicities and a patient death, were observed at higher dose levels, leading to the trial's pause.[4][5][8]

Troubleshooting Guides

Problem: Inconsistent or low detection of CD117 on target cells.

  • Possible Cause: Suboptimal antibody clone or staining protocol for flow cytometry or immunohistochemistry (IHC).

  • Troubleshooting Steps:

    • Antibody Validation: Ensure the anti-CD117 antibody is validated for the specific application (flow cytometry, IHC). Use a clone known for its high affinity and specificity.

    • Protocol Optimization: Titrate the antibody to determine the optimal concentration. Optimize incubation times and temperatures.

    • Positive and Negative Controls: Always include positive control cells (e.g., a known CD117-positive cell line like Kasumi-1) and negative control cells to validate the staining procedure.[14]

    • Sample Quality: Ensure the viability and quality of the cell samples. For IHC, proper tissue fixation and antigen retrieval are critical.

Problem: High variability in in vitro cell-killing assays with MGTA-117.

  • Possible Cause: Inconsistent CD117 expression levels across cell passages or donor samples.

  • Troubleshooting Steps:

    • CD117 Expression Monitoring: Regularly monitor CD117 expression levels on your target cells using flow cytometry.

    • Cell Line Authentication: Ensure the identity of your cell lines through short tandem repeat (STR) profiling.

    • Standardized Assay Conditions: Maintain consistent cell seeding densities, drug exposure times, and assay readout methods.

    • Dose-Response Curves: Generate full dose-response curves to accurately determine the IC50 value.

Data Presentation

Table 1: Summary of MGTA-117 Phase 1/2 Clinical Trial (NCT05223699) Design

Parameter Description
Study Title A Study of MGTA-117 in Patients With Adult Acute Myeloid Leukemia (AML) and Myelodysplasia-Excess Blasts (MDS-EB)[7]
Status Terminated[15]
Phase Phase 1 / Phase 2[1][2]
Design Open-label, single-arm, dose-escalation (3+3 design)[5][6]
Patient Population Adults with relapsed/refractory CD117+ AML or MDS-EB[4][5][6]
Intervention Single intravenous infusion of MGTA-117[5][7]
Dose Cohorts 0.02 mg/kg, 0.04 mg/kg, 0.08 mg/kg, 0.13 mg/kg, 0.19 mg/kg[6]
Primary Objectives Evaluate safety, tolerability, PK, PD, and anti-leukemic activity; establish a minimum safe and biologically effective dose[4][5][9]

Table 2: Reported Pharmacodynamic and Clinical Observations for MGTA-117

Observation Finding
Target Engagement MGTA-117 bound to CD117-expressing cells within 15 minutes of dosing.[4][12]
Receptor Occupancy Receptor occupancy increased with higher dose levels.[4][12]
Target Cell Depletion Evidence of dose-dependent depletion of CD117+ cells in blood and bone marrow.[12][13]
Pharmacokinetics Rapid clearance from the blood, with over 95% cleared within 48 hours at higher doses.[4][12]
ADC Stability The ADC was stable in the blood, with no detectable free amanitin payload.[11][12]
Clinical Response One patient with primary refractory AML achieved a complete remission with hematologic recovery at the lowest dose level.[11]
Adverse Events Low-grade, transient liver enzyme elevations were observed.[4] Dose-limiting toxicities and serious adverse events, including respiratory issues and a patient death, were reported at higher doses.[4][5][8]

Experimental Protocols

Protocol 1: Assessment of CD117 Expression by Flow Cytometry

  • Cell Preparation:

    • Collect single-cell suspensions from bone marrow aspirates, peripheral blood, or cultured cells.

    • Perform a red blood cell lysis if necessary.

    • Wash cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Count viable cells and adjust the concentration to 1x10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add a pre-titered amount of a fluorochrome-conjugated anti-human CD117 antibody (and other relevant markers for cell population identification).

    • Include an isotype control and unstained control.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in a suitable buffer for acquisition.

    • Acquire data on a calibrated flow cytometer.

    • Gate on the cell population of interest (e.g., leukemic blasts) based on forward and side scatter properties and other surface markers.

    • Quantify the percentage of CD117-positive cells and the mean fluorescence intensity (MFI).

Visualizations

MGTA117_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell CD117-Expressing Cell MGTA-117 MGTA-117 (Anti-CD117 ADC) CD117 CD117 Receptor MGTA-117->CD117 1. Binding Internalization Internalization CD117->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Amanitin Payload Release Lysosome->Payload_Release 4. Linker Cleavage RNA_Polymerase_II RNA Polymerase II Payload_Release->RNA_Polymerase_II 5. Inhibition Apoptosis Apoptosis RNA_Polymerase_II->Apoptosis 6. Cell Death

Caption: Mechanism of action of MGTA-117.

Biomarker_Workflow Patient_Sample Patient Sample (Bone Marrow or Peripheral Blood) Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Staining Stain with Anti-CD117 Antibody Cell_Isolation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Decision CD117 Positive? Flow_Cytometry->Decision Eligible Eligible for MGTA-117 Treatment Decision->Eligible Yes Ineligible Not Eligible for MGTA-117 Treatment Decision->Ineligible No

Caption: Workflow for identifying MGTA-117 response biomarker.

Logical_Relationship High_CD117 High CD117 Expression MGTA117_Binding Increased MGTA-117 Binding and Internalization High_CD117->MGTA117_Binding Payload_Delivery Effective Amanitin Payload Delivery MGTA117_Binding->Payload_Delivery Cell_Death Target Cell Apoptosis Payload_Delivery->Cell_Death Response Potential for Clinical Response Cell_Death->Response Low_CD117 Low/No CD117 Expression Reduced_Binding Reduced MGTA-117 Binding Low_CD117->Reduced_Binding No_Response Likely Non-Response Reduced_Binding->No_Response

Caption: CD117 expression and response to MGTA-117.

References

Technical Support Center: ML117 Treatment and Liver Enzyme Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels during preclinical or clinical studies involving ML117.

Frequently Asked Questions (FAQs)

Q1: What are ALT and AST, and why are they important in the context of this compound treatment?

A1: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes primarily found in the liver. When the liver is damaged, these enzymes can leak into the bloodstream, leading to elevated levels.[1][2][3] Monitoring ALT and AST is a common way to screen for potential liver injury during drug development.[4][5] While elevated levels can indicate liver damage, they can also be caused by other factors, so further investigation is often necessary.[1][3]

Q2: Is this compound known to cause elevated ALT/AST levels?

A2: Currently, there is no specific public data linking this compound to elevated ALT/AST levels. However, drug-induced liver injury (DILI) is a potential risk for any new chemical entity.[6][7] Therefore, proactive monitoring of liver enzymes is a standard part of safety assessment during the development of new therapeutic compounds.

Q3: What are the potential mechanisms by which a compound like this compound could cause elevated liver enzymes?

A3: Generally, drug-induced liver injury can occur through several mechanisms, including direct cellular toxicity, metabolic activation to reactive metabolites, mitochondrial dysfunction, and immune-mediated responses.[4][7][8] These pathways can lead to hepatocyte damage and the release of ALT and AST into the circulation. The specific mechanism for any given compound would need to be investigated through dedicated toxicology studies.

Q4: What is the typical pattern of liver enzyme elevation seen in drug-induced liver injury?

A4: The pattern of liver enzyme elevation can be categorized as hepatocellular (predominantly elevated ALT and AST), cholestatic (predominantly elevated alkaline phosphatase and bilirubin), or mixed.[9] The ratio of ALT to AST can also provide clues, for instance, a high AST/ALT ratio is often suggestive of alcohol-related liver disease, but can also be seen in other forms of liver injury.[1][10]

Q5: If elevated ALT/AST levels are observed, does it mean the experiment with this compound must be stopped?

A5: Not necessarily. The decision to halt treatment depends on the magnitude of the elevation, the presence of other signs of liver dysfunction (like elevated bilirubin), and the clinical context.[11] In many cases, mild, transient elevations of liver enzymes may resolve on their own.[12] However, significant elevations or those accompanied by clinical symptoms warrant immediate cessation of the drug and further investigation.[8][13]

Troubleshooting Guide: Investigating Elevated ALT/AST Levels

Should you observe elevated ALT/AST levels in your subjects during this compound treatment, the following guide provides a structured approach to troubleshooting and investigation.

Initial Steps
  • Confirm the Findings: Repeat the liver function tests to rule out laboratory error.

  • Review Dosing and Administration: Verify the correct dose of this compound was administered and that there were no errors in the formulation or route of administration.

  • Assess Subject Health: Perform a thorough clinical assessment of the subject to check for any signs or symptoms of liver injury, such as jaundice, abdominal pain, or fatigue.

Investigative Workflow

The following diagram outlines a logical workflow for investigating the root cause of elevated liver enzymes.

G start Elevated ALT/AST Detected confirm Confirm with Repeat Test start->confirm review_protocol Review Dosing & Administration Protocol confirm->review_protocol clinical_assessment Perform Clinical Assessment review_protocol->clinical_assessment investigate_other Investigate Other Potential Causes (e.g., other drugs, infections) clinical_assessment->investigate_other dose_response Conduct Dose-Response Study investigate_other->dose_response biomarkers Analyze Additional Biomarkers (ALP, Bilirubin, GGT) dose_response->biomarkers histopathology Perform Liver Histopathology biomarkers->histopathology stop_treatment Consider Stopping this compound Treatment histopathology->stop_treatment decision Decision Point: Continue, Modify, or Halt Study stop_treatment->decision report Document and Report Findings decision->report G drug Drug (this compound) metabolism Hepatic Metabolism (e.g., CYP450) drug->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite covalent_binding Covalent Binding to Proteins reactive_metabolite->covalent_binding mitochondrial_dysfunction Mitochondrial Dysfunction reactive_metabolite->mitochondrial_dysfunction immune_response Immune Response covalent_binding->immune_response oxidative_stress Oxidative Stress mitochondrial_dysfunction->oxidative_stress apoptosis_necrosis Hepatocyte Apoptosis/Necrosis oxidative_stress->apoptosis_necrosis immune_response->apoptosis_necrosis alt_ast_release Release of ALT/AST apoptosis_necrosis->alt_ast_release G start Elevated ALT/AST Observed is_significant Is Elevation >3x ULN? start->is_significant is_symptomatic Are there Clinical Symptoms? is_significant->is_symptomatic Yes continue_monitoring Continue with Increased Monitoring is_significant->continue_monitoring No stop_treatment Stop this compound Treatment Immediately is_symptomatic->stop_treatment Yes investigate Investigate Cause is_symptomatic->investigate No end End continue_monitoring->end stop_treatment->investigate rechallenge Consider Rechallenge (with caution) investigate->rechallenge modify_protocol Modify Protocol (e.g., lower dose) investigate->modify_protocol halt_study Halt Study rechallenge->halt_study modify_protocol->end halt_study->end

References

Technical Support Center: Enhancing MLN1117 (TAK-117/Serabelisib) Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective PI3Kα inhibitor, MLN1117 (also known as TAK-117 or Serabelisib).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MLN1117/TAK-117?

A1: MLN1117 is a potent and selective oral inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[5][6][7][8] By selectively targeting the PI3Kα isoform, MLN1117 aims to inhibit this pathway in tumor cells, particularly those with activating mutations in the PIK3CA gene, which encodes for p110α.[3]

Q2: In which cancer types or patient populations is MLN1117 expected to be most effective?

A2: Preclinical and clinical data suggest that MLN1117 is most effective in solid tumors harboring activating mutations in the PIK3CA gene.[3][9] In a phase I clinical trial, partial responses and stable disease were observed in patients with PIK3CA-mutated tumors.[9][10] Conversely, preclinical models with co-mutations in KRAS or with loss of PTEN have shown insensitivity to MLN1117.[3] Therefore, patient selection based on PIK3CA mutation status is a critical consideration for clinical studies.

Q3: What are the known limitations of MLN1117 as a single-agent therapy?

A3: While showing promise in PIK3CA-mutant tumors, the efficacy of MLN1117 as a monotherapy has been limited in clinical trials.[9][11][12] This is a common challenge for PI3K inhibitors due to intrinsic and acquired resistance mechanisms, such as the activation of compensatory signaling pathways.[13][14] Consequently, the primary strategy to enhance the efficacy of MLN1117 is through combination with other anti-cancer agents.[9][11]

Q4: What are the common adverse events observed with MLN1117 in clinical trials?

A4: In the first-in-human phase I study, the most common dose-limiting toxicities with once-daily dosing were Grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9][10] Hyperglycemia was also a notable adverse event, particularly with intermittent dosing schedules.[9][10] Intermittent dosing (e.g., three days a week) was found to have a more acceptable safety profile and allowed for higher total weekly drug exposure compared to daily dosing.[9][10][11]

Troubleshooting Guides

Problem 1: Suboptimal or no inhibition of PI3K signaling in vitro.
  • Possible Cause 1: Incorrect drug concentration.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of MLN1117 for your specific cell line. The IC50 for inhibition of Akt phosphorylation can vary between cell lines.[1][4] Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Possible Cause 2: Cell line is resistant to MLN1117.

    • Troubleshooting: Verify the genetic background of your cell line. Cell lines with wild-type PIK3CA, PTEN loss, or co-occurring mutations in genes like KRAS may be intrinsically resistant.[3] Consider using a positive control cell line known to be sensitive to MLN1117 (e.g., a PIK3CA-mutant breast or ovarian cancer cell line).

  • Possible Cause 3: Issues with drug stability or solubility.

    • Troubleshooting: Prepare fresh stock solutions of MLN1117 in a suitable solvent like DMSO.[3] When diluting in aqueous media for cell culture, ensure the final DMSO concentration is low and consistent across all conditions. For in vivo studies, be mindful of the formulation, as food and intragastric pH can affect bioavailability.[15][16]

Problem 2: High cytotoxicity observed at concentrations intended for specific pathway inhibition.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting: While MLN1117 is highly selective for PI3Kα, off-target effects can occur at higher concentrations.[2][4] It is crucial to use the lowest effective concentration that inhibits the target (e.g., phosphorylation of Akt) without causing widespread, non-specific cell death.

  • Possible Cause 2: Cell line is highly dependent on PI3Kα signaling for survival.

    • Troubleshooting: In some cancer cell lines, potent inhibition of PI3Kα can indeed lead to significant apoptosis.[3] To confirm on-target toxicity, consider a rescue experiment by expressing a drug-resistant mutant of PI3Kα or by activating a downstream effector.

Problem 3: Inconsistent results in xenograft models.
  • Possible Cause 1: Suboptimal dosing schedule.

    • Troubleshooting: Preclinical and clinical data suggest that intermittent dosing of MLN1117 may be better tolerated and allow for higher cumulative doses.[9][11] Consider comparing a daily dosing regimen with an intermittent schedule (e.g., 3 days on, 4 days off) in your animal model.

  • Possible Cause 2: Tumor model is resistant.

    • Troubleshooting: As with in vitro experiments, the genetic background of the xenograft model is critical. Tumors with KRAS mutations or PTEN loss are predicted to have a poor response.[3] Ensure your model has a documented PIK3CA mutation if that is the intended target.

  • Possible Cause 3: Issues with tumor engraftment and growth.

    • Troubleshooting: Co-injection of tumor cells with a basement membrane matrix (e.g., Cultrex BME) can improve tumor take and growth rates. Ensure proper cell handling and injection techniques.

Data Presentation

Table 1: In Vitro Activity of MLN1117 (Serabelisib) in Solid Tumor Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (p110α)IC50 (Cell Growth)Reference
VariousBreast CancerMutantNot Specified15 nM~2 µM[1][4]
SK-OV-3Ovarian CancerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
U87MGGlioblastomaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Clinical Efficacy of MLN1117 (Serabelisib) in Combination Therapies for Advanced Solid Tumors

Combination TherapyTumor Type(s)Key Efficacy ResultsClinical Trial IDReference
Serabelisib + Sapanisertib + PaclitaxelEndometrial, Breast, OvarianORR: 47% (3 CR, 4 PR); PFS: 11 monthsNCT03154294[5][7][17]
Serabelisib + Insulin Suppressing Diet +/- Nab-paclitaxelSolid Tumors with PIK3CA mutationsEvaluating safety, tolerability, and anti-cancer activityNCT05300048[2]
MLN1117 + MLN0128Non-hematologic malignanciesPhase 1b study completedNot specified[18]
MLN1117 + DocetaxelNon-small Cell Lung CancerPhase 1 studyNot specified[15]

ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; PFS: Progression-Free Survival.

Experimental Protocols

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is to confirm the on-target activity of MLN1117 by measuring the phosphorylation of a key downstream effector of PI3K.

  • Methodology:

    • Cell Seeding: Plate cells of interest in 6-well plates and allow them to adhere overnight.

    • Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours.

    • MLN1117 Treatment: Treat the cells with a dose-response range of MLN1117 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle-only control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation:

      • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

      • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTS Assay)

This protocol is to assess the effect of MLN1117 on the proliferation and viability of cancer cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.

    • Drug Treatment: Treat the cells with a serial dilution of MLN1117. Include a vehicle-only control.

    • Incubation: Incubate the cells for a period of 48-72 hours.

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of MLN1117.

  • Methodology:

    • Cell Preparation: Culture the desired cancer cell line (preferably with a known PIK3CA mutation) and harvest the cells during the logarithmic growth phase.

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Co-injection with a basement membrane extract can improve tumor take rates.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

    • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer MLN1117 (e.g., by oral gavage) according to the desired dosing schedule (e.g., daily or intermittent). The control group should receive the vehicle.

    • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

    • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of target engagement (e.g., by Western blot for p-Akt).

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates MLN1117 MLN1117 (TAK-117) MLN1117->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of MLN1117 on PI3Kα.

Combination_Therapy_Rationale cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Therapeutic Interventions PI3K PI3Kα AKT AKT PI3K->AKT MLN1117 MLN1117 MLN1117->PI3K mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream mTOR_Inhibitor mTOR Inhibitor (e.g., Sapanisertib) mTOR_Inhibitor->mTORC1 Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Chemotherapy Chemotherapy (e.g., Paclitaxel) Microtubules Microtubule Stabilization Chemotherapy->Microtubules CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubules->CellCycleArrest

Caption: Rationale for combining MLN1117 with an mTOR inhibitor and chemotherapy to enhance anti-tumor efficacy.

References

Validation & Comparative

ML117 versus other pan-PI3K inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pan-PI3K Inhibitors: Performance and Experimental Insights

This guide provides an objective comparison of the performance of several prominent pan-Phosphoinositide 3-kinase (PI3K) inhibitors, offering supporting experimental data for researchers, scientists, and drug development professionals. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Pan-PI3K inhibitors, by targeting all class I PI3K isoforms (α, β, γ, and δ), represent a broad-spectrum approach to cancer therapy.

A Note on ML117: Initial searches for a pan-PI3K inhibitor designated "this compound" did not yield sufficient data for a direct comparison. It is possible that this designation is an internal code or less common name. Notably, a similarly named compound, MLN1117 (also known as TAK-117), is a potent and selective inhibitor of the PI3K alpha isoform, not a pan-PI3K inhibitor[1]. This guide will therefore focus on a comparison of well-characterized pan-PI3K inhibitors for which substantial public data is available.

Biochemical Potency and Selectivity

The biochemical potency of pan-PI3K inhibitors is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of each PI3K isoform by 50% (IC50). Lower IC50 values indicate greater potency. The following table summarizes the biochemical IC50 values for several prominent pan-PI3K inhibitors.

Inhibitor PI3Kα (nM) PI3Kβ (nM) PI3Kδ (nM) PI3Kγ (nM)
Pictilisib (GDC-0941) 3[2][3][4][5][6][7]33[2][3][4][6][7]3[2][3][4][5][6][7]75[2][4][6][7]
Buparlisib (BKM120) 52[8][9][10][11][12]166[8][9][10][11][12]116[8][9][10][11][12]262[8][9][10][11][12]
Copanlisib (BAY 80-6946) 0.5[13][14][15]3.7[13][14][15]0.7[13][14][15]6.4[13][14][15]
ZSTK474 16[16][17][18][19][20]44[16][17][18][19][20]4.6[16][20]49[16][17][18][19][20]

Cellular Activity

The cellular activity of pan-PI3K inhibitors is assessed by their ability to inhibit cell proliferation and downstream signaling pathways in cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from these assays provide an indication of the inhibitor's potency in a biological context.

Inhibitor Cell Line Assay Type IC50 / GI50 (µM)
Pictilisib (GDC-0941) U87MG (Glioblastoma)Proliferation0.95[3][4]
A2780 (Ovarian)Proliferation0.14[2][3]
PC3 (Prostate)Proliferation0.28[3][4]
Buparlisib (BKM120) U87MG (Glioblastoma)Growth Inhibition~1-2[8]
A2780 (Ovarian)Growth Inhibition~0.1-0.7[8]
MCF7 (Breast)Growth Inhibition~0.1-0.7[8]
Copanlisib (BAY 80-6946) Mantle Cell Lymphoma Cell LinesProliferation0.022 (median)[21]
GIST-T1 (GIST)Viability0.0545[22]
ZSTK474 39 Human Cancer Cell LinesGrowth Inhibition0.32 (mean)[17][23]
MCF-7 (Breast)Proliferation1.08[24]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by pan-PI3K inhibitors and a general workflow for assessing their impact on this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Pan-PI3K Inhibitors (e.g., Pictilisib, Buparlisib) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and pan-PI3K inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Pan-PI3K Inhibitor (Dose-response & Time-course) Seed_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AKT, total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

Caption: General workflow for Western blot analysis of PI3K pathway modulation.

Experimental Protocols

PI3K Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro IC50 values of a pan-PI3K inhibitor against the different class I PI3K isoforms.

Methodology:

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

    • ATP (radiolabeled [γ-³³P]ATP or a system for non-radioactive detection)

    • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2)

    • Test inhibitor (serially diluted in DMSO)

    • Detection reagents (e.g., scintillation cocktail for radioactive assays, or specific antibodies/reagents for non-radioactive assays like HTRF)

    • 384-well assay plates

  • Procedure:

    • Add the kinase assay buffer to the wells of a 384-well plate.

    • Add serial dilutions of the pan-PI3K inhibitor or vehicle control (DMSO) to the wells.

    • Add the respective purified PI3K isoform to each well.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP (containing a tracer amount of [γ-³³P]ATP).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of PIP2 to PIP3.

    • Terminate the reaction (e.g., by adding a stop solution like PBS).

    • Detect the amount of phosphorylated PIP3. For radioactive assays, this can be done using a scintillation proximity assay (SPA).

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To determine the effect of a pan-PI3K inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pan-PI3K inhibitor (dissolved in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the pan-PI3K inhibitor in complete cell culture medium.

    • Treat the cells with the different concentrations of the inhibitor or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the assay protocol.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • The IC50 or GI50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PI3K Pathway Modulation

Objective: To assess the effect of a pan-PI3K inhibitor on the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pan-PI3K inhibitor

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT)

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the pan-PI3K inhibitor or vehicle control for a specific time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Prepare protein samples with Laemmli buffer and denature by boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total AKT) or a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.

References

A Comparative Guide to MCLA-117 (Tepoditamab) for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo therapeutic effect of MCLA-117 (tepoditamab), a bispecific antibody for the treatment of Acute Myeloid Leukemia (AML). It compares its performance with other therapeutic alternatives and includes supporting experimental data, detailed methodologies, and visualizations of its mechanism of action and experimental workflows.

Introduction to MCLA-117

MCLA-117, also known as tepoditamab, is a full-length human IgG1 bispecific monoclonal antibody designed to engage and activate the patient's own immune system to fight AML. It achieves this by simultaneously binding to CLEC12A, a myeloid differentiation antigen found on 90-95% of de novo and relapsed AML cells and on leukemic stem cells, and CD3, a component of the T-cell receptor complex on cytotoxic T-cells.[1] This dual-targeting mechanism redirects T-cells to specifically kill cancerous AML cells while sparing normal hematopoietic stem cells, offering a promising therapeutic window.[1][2]

Mechanism of Action: T-Cell Redirection and AML Cell Lysis

MCLA-117's mechanism of action is centered on T-cell-mediated cytotoxicity. By bridging a T-cell and an AML cell, MCLA-117 facilitates the formation of a cytolytic synapse. This leads to the activation of the T-cell, which then releases cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target AML cell.[3] The antibody has been engineered with a silenced Fc region to prevent non-specific activation of the immune system and reduce the risk of cytokine release syndrome.[4]

MCLA117_Mechanism_of_Action cluster_T_Cell T-Cell cluster_AML_Cell AML Cell cluster_Synapse Cytolytic Synapse Formation T_Cell Cytotoxic T-Cell CD3 CD3 T_Cell_Activation T-Cell Activation (Perforin & Granzyme Release) T_Cell->T_Cell_Activation Activation AML_Cell AML Cell CLEC12A CLEC12A MCLA117 MCLA-117 MCLA117->CD3 MCLA117->CLEC12A Binds to CLEC12A T_Cell_Activation->AML_Cell Induces Apoptosis

MCLA-117 Mechanism of Action

In Vitro and Ex Vivo Efficacy of MCLA-117

Preclinical studies have demonstrated the potent anti-leukemic activity of MCLA-117. In vitro and ex vivo assays using primary AML patient samples have shown that MCLA-117 can effectively induce T-cell activation and proliferation, leading to the robust killing of AML blasts.

ParameterResultReference
T-Cell Activation (EC50) 44 ng/mL[5]
Lysis of CLEC12APOS Target Cells (EC50) 68 ng/mL[5]
AML Blast Killing in Primary Patient Samples 23-98%[5]
T-Cell Expansion in Primary AML Samples Up to 30-fold[1]

Clinical Trial Performance: A Look at the Phase 1 Study (NCT03038230)

A first-in-human, open-label, multinational Phase 1 study was conducted to evaluate the safety, tolerability, and preliminary efficacy of MCLA-117 in adult patients with relapsed or refractory AML.[6]

Key Clinical Findings
ParameterFindingReference
Safety and Tolerability MCLA-117 was found to be safe and well-tolerated with manageable cytokine release syndrome (CRS) events. No maximum tolerated dose (MTD) was reached up to a dose of 240 mg.[4]
Clinical Activity ≥ 50% blast reduction in the bone marrow was observed in some patients. One patient achieved a morphological leukemia-free state.[4]
Pharmacokinetics The pharmacokinetics were dose-proportional with a half-life of approximately 5-6 days.[4]
Pharmacodynamics Evidence of T-cell activation and margination in the peripheral blood was observed.[4]

Comparison with Alternative AML Therapies

While direct head-to-head in vivo comparative studies are limited, MCLA-117's therapeutic profile can be compared to other targeted therapies for AML that engage different surface antigens, such as CD33 and CD123.

FeatureMCLA-117 (anti-CLEC12A x CD3)Anti-CD33 Therapies (e.g., Gemtuzumab ozogamicin)Anti-CD123 Therapies (e.g., Talacotuzumab)
Target Antigen CLEC12ACD33CD123
Expression on Hematopoietic Stem Cells (HSCs) Not expressed on normal early hematopoietic progenitors, including HSCs.[1][2]Expressed on normal CD34+ progenitors, including pluripotent HSCs.[2]Expressed on normal CD34+ progenitors, including pluripotent HSCs.[2]
Mechanism of Action T-cell redirection, direct cytotoxicityAntibody-drug conjugate, delivery of a cytotoxic agentAntibody-drug conjugate or unconjugated antibody inducing ADCC
Potential for Off-Target Toxicity on HSCs LowerHigherHigher

Experimental Protocols

T-Cell Mediated Cytotoxicity Assay

Objective: To determine the ability of MCLA-117 to induce T-cell-mediated lysis of CLEC12A-positive AML cells.

Methodology:

  • Cell Culture: Co-culture of CLEC12A-positive AML cell lines (e.g., HL60) with purified human T-cells at various effector-to-target (E:T) ratios.

  • Treatment: Addition of MCLA-117 at a range of concentrations.

  • Incubation: Incubation of the co-culture for 48 hours.

  • Analysis: Cell viability is assessed using a standard method such as Calcein AM staining or flow cytometry to quantify the percentage of lysed AML cells. The EC50 value is calculated from the dose-response curve.[7]

Ex Vivo AML Blast Lysis Assay

Objective: To evaluate the efficacy of MCLA-117 in inducing AML blast lysis in primary patient samples.

Methodology:

  • Sample Collection: Bone marrow aspirates are obtained from AML patients at diagnosis.

  • Cell Culture: The primary AML samples, containing both AML blasts and autologous T-cells, are cultured in the presence of a cytokine cocktail to support cell survival.

  • Treatment: MCLA-117 is added to the culture at a fixed concentration (e.g., 200 ng/mL).

  • Incubation: The cultures are incubated for 7-10 days.

  • Analysis: Flow cytometry is used to quantify the percentage of remaining AML blasts and the fold expansion of T-cells.[8]

Experimental_Workflow cluster_InVitro In Vitro Cytotoxicity Assay cluster_ExVivo Ex Vivo Primary Sample Assay start_invitro Co-culture AML cells and T-cells treat_invitro Add MCLA-117 start_invitro->treat_invitro incubate_invitro Incubate 48h treat_invitro->incubate_invitro analyze_invitro Assess Cell Lysis (Flow Cytometry) incubate_invitro->analyze_invitro start_exvivo Culture Primary AML Patient Sample treat_exvivo Add MCLA-117 start_exvivo->treat_exvivo incubate_exvivo Incubate 7-10 days treat_exvivo->incubate_exvivo analyze_exvivo Quantify Blast Lysis & T-Cell Expansion incubate_exvivo->analyze_exvivo

Experimental Workflows

Conclusion

MCLA-117 (tepoditamab) demonstrates a potent and selective mechanism of action, effectively redirecting T-cells to eliminate AML blasts while sparing healthy hematopoietic stem cells. Preclinical data show robust in vitro and ex vivo efficacy, and early clinical data from the Phase 1 trial indicate a manageable safety profile and promising anti-leukemic activity. Its distinct target, CLEC12A, offers a potential advantage over therapies targeting antigens more broadly expressed on hematopoietic progenitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of MCLA-117 in the treatment of AML.

References

A Head-to-Head Comparison of PI3K Alpha Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Phosphoinositide 3-kinase (PI3K) alpha (PI3Kα) inhibitors, supported by experimental data. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, making PI3Kα an attractive therapeutic target.

This guide will delve into a head-to-head comparison of prominent PI3Kα inhibitors, focusing on their potency, selectivity, and efficacy in preclinical and clinical settings. We will also provide detailed methodologies for key experiments and visualize the intricate signaling pathway involved.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibits Translation GrowthFactor Growth Factor GrowthFactor->RTK Binds PI3K_inhibitor PI3Kα Inhibitors PI3K_inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

PI3K/AKT/mTOR Signaling Pathway

Comparative Performance of PI3Kα Inhibitors

The development of PI3Kα inhibitors has led to several promising candidates, with Alpelisib being the first to receive FDA approval. This section provides a comparative analysis of key PI3Kα inhibitors based on their biochemical potency, cellular activity, and clinical efficacy.

Biochemical and Cellular Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PI3Kα inhibitors against different PI3K isoforms, providing insight into their potency and selectivity.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Reference
Alpelisib (BYL719) 51200290250[1]
Inavolisib (GDC-0077) 0.038>1000>1000>1000[1]
Taselisib (GDC-0032) 1.1341.00.27[2]
Serabelisib (TAK-117) 1.745.910.93.5[3]
Pictilisib (GDC-0941) 333753[4]
Buparlisib (BKM120) 52166262116[4]
CH5132799 14---[2]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Clinical Efficacy in HR+/HER2- Breast Cancer

The SOLAR-1 and INAVO120 clinical trials provide valuable data for a head-to-head comparison of Alpelisib and Inavolisib in patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.

Efficacy EndpointAlpelisib + Fulvestrant (SOLAR-1)Placebo + Fulvestrant (SOLAR-1)Inavolisib + Palbociclib + Fulvestrant (INAVO120)Placebo + Palbociclib + Fulvestrant (INAVO120)
Median Progression-Free Survival (PFS) 11.0 months5.7 months15.0 months7.3 months
Hazard Ratio (HR) for PFS 0.65-0.43-
Median Overall Survival (OS) 39.3 months31.4 months34.0 months27.0 months
Hazard Ratio (HR) for OS 0.86-0.67-
Objective Response Rate (ORR) 35.7%16.2%58.4%25.0%

Data from the PIK3CA-mutant cohort of the SOLAR-1 trial and the INAVO120 trial.[5][6][7]

Safety Profile Comparison

The following table outlines the most common grade ≥3 adverse events (AEs) observed in the SOLAR-1 and INAVO120 trials.

Adverse Event (Grade ≥3)Alpelisib + Fulvestrant (SOLAR-1)Placebo + Fulvestrant (SOLAR-1)Inavolisib + Palbociclib + Fulvestrant (INAVO120)Placebo + Palbociclib + Fulvestrant (INAVO120)
Hyperglycemia 36.6%0.7%5.6%0%
Rash 9.9%0.3%0%0%
Diarrhea 6.7%0.3%3.7%0%
Neutropenia --80.2%78.4%
Stomatitis --5.6%0%

Data compiled from the safety data of the SOLAR-1 and INAVO120 trials.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of PI3Kα inhibitors.

PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

Materials:

  • PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitors

  • Assay plates (e.g., 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the test inhibitor or vehicle control to the assay plate wells.

    • Add the PI3Kα enzyme and lipid substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for a specified time (e.g., 40 minutes).

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions B Add Inhibitor/Vehicle to Plate A->B C Add PI3Kα Enzyme & Substrate B->C D Initiate Reaction with ATP (Incubate) C->D E Add ADP-Glo™ Reagent (Incubate) D->E F Add Kinase Detection Reagent (Incubate) E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Kinase Assay Workflow
Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of PI3Kα inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader with absorbance detection capabilities

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Workflow Diagram:

Cell_Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitors/Vehicle A->B C Incubate (e.g., 72 hours) B->C D Add MTT Solution (Incubate 2-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate % Viability & IC50 F->G

Cell Proliferation Assay Workflow
In Vivo Tumor Growth Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of PI3Kα inhibitors using a tumor xenograft model in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation (e.g., MCF-7, KPL-4)

  • Matrigel (or other appropriate matrix)

  • Test inhibitors and vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor or vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Workflow Diagram:

InVivo_Study_Workflow A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Inhibitor/Vehicle C->D E Measure Tumor Volume & Body Weight D->E F Continue Treatment to Endpoint E->F G Euthanize & Excise Tumors F->G H Analyze Data (TGI) G->H

In Vivo Tumor Growth Study Workflow

References

A Comparative Guide to TAK-117 (Serabelisib) in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the clinical trial results of TAK-117 (serabelisib), a PI3Kα inhibitor, with other approved and investigational therapies for solid tumors, particularly those with PIK3CA mutations. Designed for researchers, scientists, and drug development professionals, this document summarizes key efficacy and safety data, details experimental protocols, and visualizes the relevant signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a common event in various solid tumors, making it a key target for cancer therapy.[3][1][2] TAK-117 is a selective inhibitor of the PI3Kα isoform.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT activates TAK117 TAK-117 (Serabelisib) TAK117->PI3K inhibits

PI3K/AKT/mTOR Signaling Pathway and TAK-117 Inhibition.

Comparative Efficacy of PI3Kα Inhibitors

The following tables summarize the efficacy data from clinical trials of TAK-117 and its comparators, alpelisib and taselisib, in patients with advanced solid tumors.

Table 1: Efficacy of TAK-117 (Serabelisib) in Advanced Solid Tumors

Trial IdentifierTreatmentTumor TypesKey Efficacy EndpointResult
Phase I (NCT01049835) TAK-117 MonotherapyAdvanced Solid TumorsPartial Response (PR)4/61 patients (6.6%)
Stable Disease (SD) ≥3 months17/61 patients (27.9%)
Phase Ib (NCT03154294) TAK-117 + Sapanisertib + PaclitaxelAdvanced Ovarian, Endometrial, or Breast CancerOverall Response Rate (ORR)46% (in 13 evaluable patients)[4]
Clinical Benefit Rate (CBR)69%[4]
Progression-Free Survival (PFS)~10 months[4]

Table 2: Efficacy of Alpelisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer

Trial IdentifierTreatmentTumor TypesKey Efficacy EndpointResult
SOLAR-1 (NCT02437318) Alpelisib + FulvestrantHR+/HER2- Advanced Breast Cancer (PIK3CA-mutated)Median PFS11.0 months (vs. 5.7 months with placebo + fulvestrant)[5][6]
Median Overall Survival (OS)39.3 months (vs. 31.4 months with placebo + fulvestrant)[5][6][7]
ORR26.6% (vs. 12.8% with placebo + fulvestrant)

Table 3: Efficacy of Taselisib in PIK3CA-Mutated Solid Tumors

Trial IdentifierTreatmentTumor TypesKey Efficacy EndpointResult
NCI-MATCH (EAY131) Taselisib MonotherapyPIK3CA-mutated Solid Tumors (excluding breast and squamous lung)ORR0%[8][9]
6-month PFS19.9%[8][9]
Median PFS3.1 months[8][9]
Median OS7.2 months[8][9]

Comparative Safety Profile

The safety profiles of TAK-117, alpelisib, and taselisib are summarized below, highlighting the most common grade ≥3 adverse events (AEs).

Table 4: Grade ≥3 Adverse Events of PI3Kα Inhibitors

DrugTrialMost Common Grade ≥3 Adverse Events (%)
TAK-117 (Monotherapy) Phase I (NCT01049835)Alanine aminotransferase (ALT) elevation, Aspartate aminotransferase (AST) elevation
TAK-117 (Combination) Phase Ib (NCT03154294)Leukopenia, Non-febrile neutropenia[4]
Alpelisib (+ Fulvestrant) SOLAR-1 (NCT02437318)Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)
Taselisib (Monotherapy) NCI-MATCH (EAY131)Fatigue, Diarrhea, Nausea, Hyperglycemia (mostly grade 1-2)[8]

Experimental Protocols

Detailed methodologies for the key clinical trials cited in this guide are provided below.

TAK-117 (Serabelisib) Phase I Monotherapy Trial (NCT01049835)
  • Study Design: A first-in-human, open-label, dose-escalation study.

  • Patient Population: Patients with advanced solid malignancies.

  • Treatment: Oral TAK-117 administered once daily or on intermittent schedules (e.g., three times a week) in 21-day cycles.

  • Dose Escalation: A standard 3+3 dose-escalation design was used.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of TAK-117.

  • Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and preliminary anti-tumor activity of TAK-117.

TAK-117 (Serabelisib) Phase Ib Combination Trial (NCT03154294)
  • Study Design: An open-label, cohort study with a traditional 3+3 dose escalation design.[4]

  • Patient Population: Patients with advanced ovarian, endometrial, or breast cancer who were heavily pretreated.[4]

  • Treatment: TAK-117 in combination with the TORC1/2 inhibitor sapanisertib and paclitaxel.[4]

  • Primary Objectives: To determine the safety, efficacy, and RP2D of the combination therapy.[4]

Alpelisib SOLAR-1 Trial (NCT02437318)
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled study.[5]

  • Patient Population: Men and postmenopausal women with hormone receptor-positive (HR+), HER2-negative advanced breast cancer with a PIK3CA mutation, who had progressed on or after aromatase inhibitor-based therapy.[5][7]

  • Treatment: Patients were randomized to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.[5]

  • Primary Endpoint: Progression-free survival in the PIK3CA-mutated cohort.[6]

  • Secondary Endpoints: Overall survival, overall response rate, and safety.[7]

Taselisib NCI-MATCH Trial (EAY131)
  • Study Design: A single-arm, Phase II subprotocol of the NCI-Molecular Analysis for Therapy Choice (MATCH) trial.[8][9]

  • Patient Population: Patients with advanced solid tumors (excluding breast and squamous lung cancer) harboring an activating PIK3CA mutation.[8][9]

  • Treatment: Taselisib administered orally at 4 mg once daily.[8]

  • Primary Endpoint: Objective response rate.[8]

  • Secondary Endpoints: Progression-free survival, 6-month PFS, and overall survival.[8]

Standard of Care and Alternative Therapies

A brief overview of the standard of care for relevant tumor types is provided for context.

  • PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer: The current standard of care for patients who have progressed on endocrine therapy is the combination of alpelisib with fulvestrant, based on the results of the SOLAR-1 trial.[10] Other options may include chemotherapy or other targeted agents depending on prior treatments and patient characteristics.[10]

  • Advanced/Recurrent Endometrial Cancer: For patients who have progressed after platinum-based chemotherapy, treatment options include immunotherapy (pembrolizumab or dostarlimab) for mismatch repair-deficient (dMMR) tumors.[11][12] For mismatch repair-proficient (pMMR) tumors, the combination of lenvatinib and pembrolizumab is an option.[11][13] Single-agent chemotherapy remains a choice for some patients.[11][14]

  • Recurrent Ovarian Cancer: Treatment for recurrent ovarian cancer is often guided by the platinum-free interval.[15] For platinum-sensitive recurrence, re-treatment with a platinum-based chemotherapy doublet is common.[15] For platinum-resistant disease, single-agent chemotherapies are typically used.[15] PARP inhibitors are an important maintenance therapy option for eligible patients.[16]

Conclusion

TAK-117 (serabelisib) has demonstrated preliminary anti-tumor activity as a single agent and promising efficacy in combination with other targeted agents and chemotherapy in heavily pretreated patients with advanced solid tumors. When compared to other PI3Kα inhibitors, its efficacy and safety profile appear to be within a similar range, though direct cross-trial comparisons are challenging. Alpelisib is currently the only approved PI3Kα inhibitor for a specific solid tumor indication (PIK3CA-mutated, HR+/HER2- advanced breast cancer). The limited activity of taselisib as a monotherapy in a broad range of PIK3CA-mutated tumors highlights the complexity of targeting the PI3K pathway and the importance of patient selection and combination strategies. Further clinical development of TAK-117, particularly in combination regimens and in well-defined patient populations, is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of PI3Kα Inhibitors: MLN1117 (Serabelisib) and Taselisib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent phosphoinositide 3-kinase (PI3K) alpha (α) inhibitors: MLN1117 (also known as serabelisib, INK-1117, and TAK-117) and taselisib (GDC-0032). Both compounds have been investigated for their therapeutic potential in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This comparison focuses on their mechanism of action, preclinical and clinical efficacy, and safety profiles, supported by available experimental data.

Mechanism of Action and Target Specificity

Both MLN1117 and taselisib are inhibitors of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various cancers, often driven by activating mutations in PIK3CA.[4]

MLN1117 (Serabelisib) is a potent and selective, orally bioavailable inhibitor of the PI3Kα isoform.[1][2] It exhibits high selectivity for PI3Kα over other class I PI3K isoforms (β, γ, and δ) and the mammalian target of rapamycin (mTOR).[1][2] This selectivity is intended to maximize efficacy against tumors with PIK3CA mutations while minimizing off-target toxicities.[3]

Taselisib , similarly, is an orally bioavailable inhibitor of class I PI3K isoforms with potent activity against p110α and its mutant forms.[4][5] It also inhibits the p110δ and p110γ isoforms to a lesser extent.[5] A unique characteristic of taselisib is its dual mechanism of action: beyond direct kinase inhibition, it induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein.[6][7][8][9] This leads to a sustained suppression of PI3K signaling in cancer cells with PIK3CA mutations.[7]

Preclinical and Clinical Data: A Comparative Overview

The following tables summarize key quantitative data for MLN1117 and taselisib, compiled from preclinical and clinical studies.

ParameterMLN1117 (Serabelisib)TaselisibReference(s)
Target PI3KαPI3Kα (mutant-selective degradation), PI3Kδ, PI3Kγ[1],[2],[6],[5]
IC50 (PI3Kα) 21 nMNot explicitly stated in provided abstracts[1],[2]
Selectivity >100-fold vs. PI3Kβ/γ/δ and mTORPreferential activity against mutant p110α[1],[2],[5]

Table 1: In Vitro Potency and Selectivity

Study PopulationInterventionObjective Response Rate (ORR)Progression-Free Survival (PFS)Reference(s)
Advanced Solid Tumors (Phase I)MLN1117 (intermittent dosing)1 partial response (MWF schedule)7 patients with stable disease ≥ 3 months (MWF schedule)[10]
ER+/HER2- Early Breast Cancer (LORELEI Trial)Taselisib + Letrozole50%Not the primary endpoint[11]
ER+/HER2-, PIK3CA-mutant Advanced Breast Cancer (SANDPIPER Trial)Taselisib + Fulvestrant28.0%7.4 months[12]
PIK3CA-mutated Solid Tumors (NCI-MATCH Trial)Taselisib monotherapy0%3.1 months (median)[13]

Table 2: Clinical Efficacy in Selected Trials

StudyDrugCommon Grade ≥3 Adverse EventsDiscontinuation Rate due to AEsReference(s)
Phase I (Advanced Solid Tumors)MLN1117 (intermittent dosing)Hyperglycemia (7-15%)Not explicitly stated[10]
LORELEI TrialTaselisibGastrointestinal disorders (7.8%), infections (4.8%), skin disorders (4.8%)10.8%[11]
SANDPIPER TrialTaselisibDiarrhea (12%), hyperglycemia (10%), colitis (3%)16.8%[12],[14]

Table 3: Safety and Tolerability

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is the primary target of both MLN1117 and taselisib. The following diagrams illustrate this pathway and a general workflow for evaluating PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits MLN1117 MLN1117 MLN1117->PI3K Taselisib Taselisib Taselisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials KinaseAssay Biochemical Kinase Assay (IC50) CellLines Cancer Cell Lines (PIK3CA mutant/wild-type) KinaseAssay->CellLines Proliferation Cell Proliferation Assay CellLines->Proliferation Apoptosis Apoptosis Assay CellLines->Apoptosis WesternBlot Western Blot (p-AKT levels) CellLines->WesternBlot Xenograft Xenograft/ PDX Models WesternBlot->Xenograft TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD PhaseI Phase I (Safety, MTD) PKPD->PhaseI PhaseII_III Phase II/III (Efficacy) PhaseI->PhaseII_III

Caption: A generalized workflow for the evaluation of PI3K inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, step-by-step protocols are proprietary to the conducting researchers and pharmaceutical companies, the methodologies can be generalized based on the cited literature.

Cell-Based Assays (General Protocol)

  • Cell Culture: PIK3CA-mutant and wild-type cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with serial dilutions of MLN1117 or taselisib for a specified duration (e.g., 24, 48, 72 hours).

  • Proliferation/Viability Assays: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.

  • Apoptosis Assays: Apoptosis can be quantified by methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Western Blotting for Pathway Inhibition: To confirm target engagement, cells are lysed after drug treatment, and protein extracts are subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies against total and phosphorylated forms of key pathway components like AKT and S6 ribosomal protein.

In Vivo Xenograft Studies (General Protocol)

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The drug (MLN1117 or taselisib) is administered orally at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated AKT and other biomarkers to confirm pathway inhibition in the tumor tissue.

Discussion and Conclusion

Both MLN1117 and taselisib have demonstrated the ability to inhibit the PI3Kα pathway, particularly in the context of PIK3CA mutations. MLN1117 shows high selectivity for the PI3Kα isoform, which may offer a favorable therapeutic window.[1][2] Preclinical data indicate its ability to inhibit AKT phosphorylation and cell growth in PIK3CA-mutant cell lines.[1] A phase I study showed that intermittent dosing of MLN1117 was better tolerated than daily dosing, allowing for higher weekly exposures.[10]

Taselisib has a unique dual mechanism of action, inducing the degradation of mutant p110α in addition to kinase inhibition.[6][7][8] This may lead to a more profound and sustained pathway inhibition. Clinical trials have shown that taselisib, in combination with endocrine therapy, can improve outcomes for patients with PIK3CA-mutant, ER-positive breast cancer.[11][12] However, its clinical utility has been hampered by significant toxicities, including diarrhea, hyperglycemia, and colitis, leading to relatively high rates of dose reduction and discontinuation.[12][14] Furthermore, as a monotherapy in a broader range of PIK3CA-mutated solid tumors, taselisib showed limited activity.[13]

References

Unveiling the Anti-Tumor Potential of ML117: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutics that can effectively inhibit tumor growth while minimizing off-target effects is paramount. ML117 has emerged as a compound of interest, demonstrating potential in preclinical studies to impede the proliferation of cancer cells. This guide provides a comprehensive comparison of this compound's performance against alternative agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic promise.

Mechanism of Action: A Targeted Approach

This compound is a novel antibody-drug conjugate (ADC) that specifically targets CD117, a receptor tyrosine kinase also known as c-KIT.[1] CD117 is expressed on the surface of various cancer cells, including those in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] The targeted delivery of a cytotoxic payload to CD117-expressing cells forms the basis of this compound's anti-tumor activity.

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action for a CD117-targeted ADC like this compound.

ML117_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (ADC) CD117 CD117 Receptor This compound->CD117 1. Binding Endosome Endosome CD117->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage Payload->DNA 5. Cellular Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death Induction

Figure 1: Proposed mechanism of action for a CD117-targeted ADC.

Preclinical and Clinical Efficacy: A Data-Driven Comparison

Table 1: Comparative Efficacy of CD117-Targeted Agents and Alternatives

Compound/TherapyTarget/MechanismIndicationEfficacy MetricResultReference
MGTA-117 CD117-targeted ADCRelapsed/Refractory AML & MDSClinical Trial (Phase 1/2)Dosing paused due to a grade 5 serious adverse event. Prior to this, no dose-limiting toxicities were observed in the first 3 dose cohorts.[1]
MCLA-117 Bispecific antibody (CLEC12A x CD3)Acute Myeloid LeukemiaClinical Trial (Phase 1)Designed to determine safety, tolerability, and preliminary efficacy.[3][4]
Standard Chemotherapy Various (e.g., Cytarabine, Anthracyclines)AML & MDSOverall Response RateVaries significantly based on patient population and specific regimen.[5]
Targeted Therapy (e.g., FLT3 inhibitors) Specific genetic mutationsSubtypes of AMLComplete Remission RatesCan be high in mutation-positive patients, but resistance is a challenge.
Immunotherapy (e.g., Checkpoint Inhibitors) Immune modulation (e.g., PD-1/PD-L1)Various CancersOverall SurvivalEffective in some cancers, but less established as a monotherapy for AML/MDS.[6][7]

Note: This table is a composite representation based on available data for similar agents and general treatment modalities. Direct comparative trial data for this compound is not currently available.

Experimental Protocols: A Guide to Methodology

The robust evaluation of any anti-cancer agent relies on well-defined experimental protocols. Below are generalized methodologies typical for the preclinical and early clinical assessment of an ADC like this compound.

In Vitro Cell Viability Assay:

  • Cell Lines: A panel of human cancer cell lines with varying levels of CD117 expression are used.

  • Treatment: Cells are seeded in 96-well plates and treated with escalating concentrations of the ADC for a specified duration (e.g., 72 hours).

  • Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

In Vivo Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with human cancer cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ADC is administered via a clinically relevant route (e.g., intravenous).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: Tumor growth inhibition (TGI) is calculated at the end of the study. Survival analysis may also be performed.

The workflow for such an in-vivo study is depicted below.

In_Vivo_Workflow start Tumor Cell Implantation tumor_growth Tumor Establishment start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Group (this compound) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Tumor & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Endpoint Analysis (TGI, Survival) monitoring->endpoint

Figure 2: General workflow for an in-vivo xenograft study.

Phase 1 Clinical Trial Design:

  • Patient Population: Patients with relapsed or refractory cancers expressing the target antigen (CD117).[3][4]

  • Study Design: Typically a dose-escalation study (e.g., 3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]

  • Assessments: Safety and tolerability are the primary endpoints, assessed through monitoring of adverse events. Pharmacokinetics (PK) and pharmacodynamics (PD) are also evaluated. Preliminary efficacy is a secondary endpoint.[1]

Alternative Therapeutic Strategies

The treatment landscape for cancers like AML and MDS is diverse and continually evolving. Beyond traditional chemotherapy, several alternative strategies are employed, each with its own set of advantages and limitations.

  • Surgery and Radiation Therapy: These are typically used for solid tumors and have limited application in hematological malignancies.[6]

  • Targeted Therapies: These drugs are designed to interfere with specific molecules involved in cancer growth and progression. Their efficacy is often limited to patients with specific genetic mutations.[7]

  • Immunotherapy: This approach harnesses the body's own immune system to fight cancer. While it has shown great promise in many cancer types, its role in AML and MDS is still being actively investigated.[6][7]

  • Hormone Therapy: This is effective for cancers that are sensitive to hormones, such as certain types of breast and prostate cancer.[7][8]

Conclusion

This compound, as a representative of the CD117-targeted ADC class, holds theoretical promise for the treatment of specific hematological malignancies. Its targeted approach is designed to enhance efficacy while potentially reducing the systemic toxicity associated with conventional chemotherapy. However, as evidenced by the clinical hold on a similar agent, MGTA-117, the development of ADCs is not without its challenges, and careful dose-escalation and safety monitoring are critical.[1] Further research and the public release of detailed experimental and clinical data for this compound are necessary to fully validate its therapeutic potential in comparison to existing and emerging cancer treatments.

References

assessing the long-term efficacy of ML117 treatment

Author: BenchChem Technical Support Team. Date: December 2025

An Assessment of "ML117" in Early Clinical Development: A Preliminary Overview

The term "this compound" is associated with several investigational drug candidates currently in the early stages of clinical evaluation. Due to the preliminary nature of these studies, a comprehensive assessment of long-term efficacy is not yet possible. This guide provides an objective overview of the publicly available information for potential "this compound" compounds, focusing on their proposed mechanisms of action and the scope of ongoing clinical trials.

Understanding the "this compound" Candidates

Initial research indicates that "this compound" may refer to one of the following investigational drugs:

  • TAK-117 (formerly MLN1117): A phosphoinositide 3-kinase (PI3K) alpha inhibitor being investigated in a dose-escalation study for subjects with advanced solid malignancies.[1]

  • MCLA-117: A treatment being studied in a Phase 1 clinical trial for patients with acute myeloid leukemia (AML).[2][3]

  • MGTA-117: An antibody-drug conjugate (ADC) targeting the CD117 receptor, also in a Phase 1/2 clinical trial for relapsed/refractory AML and myelodysplastic syndrome with excess blasts (MDS-EB).[4][5]

It is crucial to distinguish between these compounds as their mechanisms of action and target indications differ significantly. Without a specific designation, a direct comparison of long-term efficacy and alternatives is not feasible.

Current State of Clinical Evaluation: A Focus on Safety and Early Efficacy

The available information from clinical trial registries indicates that the studies for these compounds are primarily in Phase 1 or Phase 1/2. The main objectives of these early-phase trials are to determine the safety, tolerability, and recommended Phase 2 dose of the investigational drug. While preliminary efficacy is often a secondary endpoint, these studies are not designed to provide conclusive evidence of long-term treatment benefits.

Table 1: Overview of Clinical Trials for Potential "this compound" Candidates

Investigational DrugAliasTarget/MechanismIndicationPhasePrimary Objectives
TAK-117MLN1117PI3K-alpha inhibitorAdvanced Solid Malignancies1Determine Maximum Tolerated Dose (MTD), safety, and tolerability.[1]
MCLA-117-Not specified in snippetsAcute Myeloid Leukemia (AML)1Determine safety, tolerability, and preliminary efficacy.[2][3]
MGTA-117-Antibody-drug conjugate targeting CD117AML and MDS-EB1/2Evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and potential anti-leukemia activity.[4][5]

Mechanism of Action: A Glimpse into a Potential Pathway

While detailed signaling pathways for all "this compound" candidates are not fully elucidated in the provided information, the mechanism for MGTA-117 offers an example of a targeted approach.

MGTA-117 is an antibody-drug conjugate that targets the CD117 receptor.[4] This receptor is highly expressed on hematopoietic stem cells and leukemia cells. The proposed mechanism involves the antibody component of MGTA-117 binding to the CD117 receptor on these target cells, leading to the internalization of the drug and the release of a cytotoxic agent, ultimately causing cell death.

MGTA117_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (HSC or Leukemia Cell) MGTA117 MGTA-117 (ADC) CD117 CD117 Receptor MGTA117->CD117 Targets Internalization Internalization CD117->Internalization Binding Payload_Release Cytotoxic Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Proposed mechanism of action for MGTA-117.

Experimental Protocols: A Note on Early-Phase Trial Design

The experimental protocols for the ongoing clinical trials are designed to assess safety and determine appropriate dosing. A generalized workflow for a Phase 1 dose-escalation study, such as that for TAK-117, is outlined below.

Phase1_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Cohort_1 Enroll Cohort 1 (Lowest Dose) Patient_Screening->Dose_Cohort_1 DLT_Observation_1 Observe for Dose-Limiting Toxicities (DLTs) Dose_Cohort_1->DLT_Observation_1 DLT_Decision_1 DLT Occurred? DLT_Observation_1->DLT_Decision_1 Dose_Escalation Enroll Cohort 2 (Escalated Dose) DLT_Decision_1->Dose_Escalation No MTD_Reached Maximum Tolerated Dose (MTD) Established DLT_Decision_1->MTD_Reached Yes Dose_Escalation->DLT_Observation_1 RP2D Recommended Phase 2 Dose (RP2D) Determined MTD_Reached->RP2D

Caption: Generalized workflow for a Phase 1 dose-escalation clinical trial.

Limitations and Future Directions

The primary limitation in assessing the long-term efficacy of any "this compound" candidate is the early stage of their clinical development. Data from larger, randomized Phase 2 and Phase 3 trials will be necessary to establish both the efficacy and the long-term safety profile of these treatments. Furthermore, a direct comparison with alternative therapies will only be meaningful within the context of a specific cancer type and line of treatment, once a lead indication is established.

Researchers and drug development professionals should continue to monitor the progress of the clinical trials for TAK-117, MCLA-117, and MGTA-117 to gain a clearer understanding of their potential therapeutic roles. As more data becomes available, a more comprehensive comparison guide can be developed.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: The identifier "ML117" does not correspond to a standard, publicly indexed chemical substance. Therefore, specific disposal instructions cannot be provided without accurate identification. The following guidance outlines the essential, safe, and compliant procedures for chemical waste disposal in a laboratory setting. Always prioritize the identification of the chemical and consult its official Safety Data Sheet (SDS) before proceeding.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and regulatory compliance. This guide provides a procedural framework to ensure that chemical waste is managed safely and effectively, building trust and ensuring value beyond the product itself.

Step 1: Accurate Chemical Identification and SDS Acquisition

The most critical first step in any disposal procedure is to accurately identify the chemical and obtain its Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of comprehensive information regarding a substance's properties, hazards, and safe handling and disposal instructions.[1][2][3][4][5]

If the identity of a chemical is unknown, it must be treated as a hazardous substance of the highest risk category. In such cases, or in the event of a spill with an unknown substance, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][7]

Step 2: Locating Disposal Information in the SDS

Once the SDS is obtained, refer to Section 13: Disposal Considerations .[8][9][10] This section provides critical guidance on:

  • Appropriate disposal containers and methods. [8]

  • Physical and chemical properties that may affect disposal. [8]

  • Special precautions for landfill or incineration. [8]

  • Regulatory requirements for waste disposal.

General Chemical Disposal Workflow

The following diagram illustrates the standard workflow for proper laboratory chemical disposal. This procedure should be adapted based on the specific guidance provided in the chemical's SDS and your institution's policies.

G General Laboratory Chemical Disposal Workflow cluster_prep Preparation & Identification cluster_eval Hazard Evaluation cluster_proc Segregation & Containment cluster_disp Final Disposal cluster_key Key start Start: Have Waste Chemical identify Accurately Identify Chemical start->identify sds Obtain Manufacturer's Safety Data Sheet (SDS) identify->sds eval_sds Consult SDS Section 13: Disposal Considerations sds->eval_sds consult_ehs Consult Institutional EHS Guidelines eval_sds->consult_ehs ppe Wear Appropriate PPE (SDS Section 8) consult_ehs->ppe segregate Segregate Waste by Hazard Class ppe->segregate container Use Compatible, Labeled Waste Container segregate->container storage Store Waste in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by Certified Waste Disposal Service storage->pickup end End: Disposal Complete pickup->end key_start Process Step key_end Terminal Point

A flowchart outlining the standard procedure for safe laboratory chemical waste disposal.

Data Presentation: Information to Extract from SDS

When reviewing the SDS for your identified chemical, use the following table structure to summarize the essential disposal and safety information. This will provide a clear and quick reference for laboratory personnel.

ParameterInformation from SDS (Specify Section)
Product Identifier Name, product code, synonyms (Section 1).
Primary Hazards Hazard pictograms, signal word, hazard statements (Section 2).
Personal Protective Equipment (PPE) Specify gloves, eye protection, lab coat, respiratory protection (Section 8).
Spill Response Recommended absorbent materials, containment procedures, and cleanup protocols (Section 6).
Disposal Methods Approved methods (e.g., incineration, neutralization), guidance on container types, warnings against sewer disposal (Section 13).[8]
Incompatible Materials List of chemicals to avoid mixing with during storage and disposal (Section 10).

Experimental Protocols: General Spill Cleanup Procedure

The following is a generalized protocol for cleaning a minor chemical spill, which must be adapted based on the specific hazards outlined in the chemical's SDS. For major spills or spills of unknown substances, evacuate and call for professional assistance.[11][12]

  • Alert Personnel: Immediately notify others in the vicinity.[11]

  • Consult SDS: Quickly reference the SDS for specific spill cleanup instructions.

  • Don PPE: Wear the personal protective equipment specified in Section 8 of the SDS.[11]

  • Contain the Spill: Use appropriate absorbent materials (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill, working from the outside in to prevent spreading.[6][12]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated, compatible hazardous waste container.

  • Label Container: Clearly label the container as "Spill Debris" and list the chemical(s) involved.[11]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, as recommended by the SDS.

  • Dispose of Waste: Ensure the spill debris container is collected by your institution's EHS or a licensed hazardous waste disposal service.[12]

References

Essential Safety and Logistical Information for Handling ML162

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling ML162

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ML162 (also known as CID 3689413), a covalent inhibitor of glutathione peroxidase 4 (GPX4) that induces ferroptosis.[1][2][3][4] Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental results.

Personal Protective Equipment (PPE)

When handling ML162, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety glasses/goggles or a full-face shield.To protect against splashes or dust, which may cause eye irritation.[5]
Hand Protection Wear resistant gloves (e.g., nitrile). Discard gloves that show tears, pinholes, or signs of wear.To prevent skin contact. Wash hands thoroughly after handling.[6]
Skin and Body Protection Lab coat, apron, or coveralls as appropriate. Closed-toe shoes are mandatory.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.To avoid inhalation of dust or vapors.[5]

Handling and Storage

Proper handling and storage are critical to maintain the stability of ML162 and ensure the safety of laboratory personnel.

  • Handling: Avoid all personal contact, including inhalation.[5] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1][3] ML162 should be handled in a well-ventilated area, preferably under a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for ML162.

Property Value Source
CAS Number 1035072-16-2[1][2][3][7]
Molecular Formula C23H22Cl2N2O3S[1][2][3]
Molecular Weight 477.4 g/mol [1][2][3]
Appearance Crystalline solid[1]
Purity ≥95% to ≥98% (HPLC)[1][3]
Storage Temperature -20°C[1]
Solubility DMSO: ~25 mg/mLEthanol: ~1 mg/mLDimethylformamide: ~10 mg/mL[1]
Aqueous Solubility Sparingly soluble. For aqueous buffers, first dissolve in DMSO then dilute. A 1:4 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays:

This protocol provides a general guideline for treating cells with ML162 to induce ferroptosis. Specific concentrations and incubation times will need to be optimized for your particular cell line and experimental conditions.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of ML162 by dissolving the solid compound in an appropriate organic solvent such as DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 4.774 mg of ML162 in 1 mL of DMSO.

    • Sonicate if necessary to ensure complete dissolution.[4]

    • Store the stock solution at -80°C for up to one year.[4]

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Treatment with ML162:

    • On the day of the experiment, prepare working solutions of ML162 by diluting the stock solution in cell culture medium to the desired final concentrations. Note that the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of ML162.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO as the highest ML162 concentration) and a positive control for ferroptosis if available (e.g., Erastin or RSL3).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4-24 hours).[4]

  • Assessing Cell Viability and Ferroptosis:

    • After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or trypan blue exclusion.

    • To confirm that cell death is due to ferroptosis, co-treatment with a ferroptosis inhibitor like Ferrostatin-1 can be performed.[8]

Signaling Pathway and Workflow

ML162 induces a form of regulated cell death called ferroptosis. It primarily acts by covalently inhibiting glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2][4] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and ultimately cell death. Some studies also suggest that ML162 can inhibit thioredoxin reductase 1 (TXNRD1).[8]

ML162_Mechanism ML162 ML162 GPX4 GPX4 (Glutathione Peroxidase 4) ML162->GPX4 Inhibits GSSG GSSG GPX4->GSSG Lipid_ROS Lipid ROS (Lipid Reactive Oxygen Species) GPX4->Lipid_ROS Reduces GSH GSH (Glutathione) GSH->GPX4 Cofactor Membrane_Damage Lipid Peroxidation & Membrane Damage Lipid_ROS->Membrane_Damage Causes Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Leads to

Caption: Mechanism of ML162-induced ferroptosis via inhibition of GPX4.

Disposal Plan

Unused ML162 and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid ML162 and any contaminated disposable labware (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing ML162, such as unused stock solutions or cell culture medium, in a labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate work surfaces with an appropriate solvent and cleaning agent.

  • Waste Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company. Ensure that the waste is properly packaged and labeled before collection.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.